molecular formula C6H9NO2 B2391544 (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1279569-17-3

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

货号: B2391544
CAS 编号: 1279569-17-3
分子量: 127.143
InChI 键: JBDOTWVUXVXVDR-ZZKAVYKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a rigid, bicyclic proline derivative that serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly in the development of novel protease inhibitors . Its main research value lies in its role as a conformationally restricted bioisostere of proline, which can be used to pre-organize peptide structures and enhance metabolic stability, potency, and selectivity in drug candidates . This compound has garnered significant interest in antiviral research, where it functions as a critical component in the design of SARS-CoV-2 main protease (M pro ) inhibitors, such as those derived from the structure of nirmatrelvir . In this context, the scaffold is valued for its ability to nestle into the hydrophobic S1 subsite of the protease, with its lactam NH forming a crucial hydrogen bond with the Glu166 residue, thereby contributing to high inhibitory activity . The compound has a molecular formula of C 6 H 9 NO 2 and a molecular weight of 127.14 g/mol . It is supplied with the understanding that the end user is a qualified research professional and that all applications are strictly for research and development purposes. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-ZZKAVYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

(1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: Structural Dynamics, Syntheses, and Applications in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (often referred to as cis-3,4-methano-L-proline) is a highly specialized, conformationally restricted unnatural amino acid. As a bicyclic methanologue of L-proline, it features a cyclopropane ring fused to a pyrrolidine core. This unique architectural constraint drastically alters the conformational landscape of the peptide backbone, pre-organizing it for optimal binding within the active sites of viral proteases.

This whitepaper details the structural rationale, scalable synthetic methodologies, and critical protocols for integrating this moiety into advanced drug candidates, such as Hepatitis C (HCV) and SARS-CoV-2 protease inhibitors.

Structural and Physicochemical Properties

Conformational Dynamics & The Entropic Advantage

In standard peptides, the peptidyl-prolyl bond exists in a dynamic equilibrium between cis and trans conformations, often leading to a high entropic penalty upon target binding. The introduction of the[3.1.0] bicyclic system in (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid locks the pyrrolidine ring into a rigid, predefined envelope conformation [1].

This steric restriction strongly biases the preceding amide bond toward the trans geometry. Because the trans conformation is the bioactive geometry required for insertion into the S2 pocket of many serine and cysteine proteases, this pre-organization significantly lowers the thermodynamic barrier to binding, translating to higher functional affinity (lower Ki​ and IC50​ values).

Quantitative Data Summary

The fundamental physicochemical properties of the target (1R,2S,5S)-isomer are summarized below to aid in analytical tracking and formulation calculations [2].

PropertyValueAnalytical Relevance
IUPAC Name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidNomenclature standardization
CAS Number 22255-16-9 (cis-isomer)Reagent procurement
Molecular Weight 127.14 g/mol Mass spectrometry (ESI+) target
Chemical Formula C 6​ H 9​ NO 2​ Elemental analysis
Melting Point 252–256 °C (dec.)Thermal stability profiling
Topological Polar Surface Area 49.3 ŲMembrane permeability modeling
Stereocenters 1R, 2S, 5SChiral chromatography validation

Pharmacological Applications: The Peptidomimetic Warhead

The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the development of direct-acting antivirals (DAAs).

  • HCV NS3/4A Protease Inhibitors: In drugs like Boceprevir , the 6,6-dimethyl derivative of this scaffold occupies the S2 subsite. The rigid bicyclic structure perfectly complements the shallow, hydrophobic S2 pocket of the NS3/4A protease, enhancing both binding affinity and metabolic stability against host endopeptidases [3].

  • SARS-CoV-2 Mpro Inhibitors: Recent optimizations of Nirmatrelvir (the active antiviral component of Paxlovid) have explored replacing standard proline derivatives with 3-azabicyclo[3.1.0]hexane analogs. This modification improves the van der Waals contacts within the S2 pocket of the Main Protease (Mpro), demonstrating robust low-nanomolar IC50​ values against viral replication [4].

G A Standard L-Proline (Flexible Pucker) B Cis/Trans Isomerization (Entropic Penalty) A->B C (1R,5S)-3-Azabicyclo[3.1.0]hexane (Rigid Bicyclic Core) D Pre-organized trans-Amide (Locked Conformation) C->D E Enhanced S2 Pocket Binding (Protease Inhibitors) D->E

Conformational restriction logic of methanoproline analogs in protease inhibitor design.

Scalable Synthetic Methodologies

Synthesizing the enantiopure (1R,2S,5S) isomer requires precise stereocontrol. The most efficient modern route involves the directed lithiation and subsequent electrophilic trapping of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate [5].

Causality in Experimental Design
  • Why sec-BuLi? Standard n-BuLi is insufficiently basic and can lead to unwanted nucleophilic attack on the Boc protecting group. sec-BuLi provides the necessary kinetic basicity to selectively deprotonate the α-position (C2) without opening the strained cyclopropane ring.

  • The Role of Diamine Ligands: Utilizing a bidentate ligand like 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane (DPBP) or TMEDA coordinates the lithium ion, breaking up sec-BuLi hexamers into highly reactive monomers. This directs the lithiation to the sterically less hindered α-face, maximizing diastereoselectivity.

  • Temperature Control (-60 °C): The lithiated intermediate is highly sensitive. Maintaining strict cryogenic temperatures prevents the degradation of the carbanion and ensures high stereospecificity during the CO 2​ quench.

Synthesis SM tert-Butyl 3-azabicyclo[3.1.0] hexane-3-carboxylate LITH Stereoselective Lithiation (sec-BuLi, DPBP, -60°C) SM->LITH CARB Electrophilic Quench (Anhydrous CO2 gas) LITH->CARB RES Chiral Resolution (Diastereomeric Salt) CARB->RES PROD Pure (1R,2S,5S)-Isomer (Target Acid) RES->PROD

Scalable synthetic workflow for enantiopure 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of rac-cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
  • Preparation: In an oven-dried, argon-purged 400 mL flask, dissolve tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq, 65.5 mmol) and 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane (1.25 eq) in 260 mL of anhydrous THF.

  • Lithiation: Cool the reaction mixture to -60 °C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.2 eq) over 15 minutes.

    • Validation Step (Self-Correction): Quench a 0.1 mL aliquot with benzaldehyde and analyze via GC-MS. Do not proceed to the next step unless >95% deprotonation is confirmed.

  • Carboxylation: Vigorously bubble anhydrous CO 2​ gas through the solution for 30 minutes while strictly maintaining the internal temperature below -50 °C.

  • Workup: Quench the reaction with 10% aqueous citric acid to pH 3. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the racemic acid.

Protocol 2: Enantiomeric Resolution via Diastereomeric Salt Formation

To isolate the bioactive (1R,2S,5S) enantiomer from the racemic mixture:

  • Salt Formation: Dissolve the racemic Boc-protected acid in warm ethanol. Add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4 °C overnight. The (1R,2S,5S)-isomer selectively crystallizes as the diastereomeric salt due to differential solubility.

  • Liberation: Filter the crystals and wash with cold ethanol. Partition the solid between 1 M HCl and ethyl acetate. The organic layer will contain the enantiopure (1R,2S,5S)-Boc-acid.

    • Validation Step (Self-Correction): Analyze the final product using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10) to confirm an enantiomeric excess (ee) of >99%. If ee < 99%, perform a secondary recrystallization.

Conclusion

The (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold represents a triumph of rational drug design. By leveraging inherent ring strain and steric bulk to dictate peptide backbone geometry, it provides a highly effective means of targeting viral proteases with minimal entropic loss. Mastering its stereoselective synthesis and integration is essential for medicinal chemists developing the next generation of highly potent direct-acting antivirals.

References

  • Hanessian, S., & Meanwell, N. A. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11366996, (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. URL:[Link]

  • Chuck, C.-P., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. MDPI International Journal of Molecular Sciences. URL:[Link]

  • Ghosh, A. K., et al. (2023). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. ChemMedChem. URL:[Link]

  • Fessard, T. C., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. URL: [Link]

Biological Activity and Medicinal Chemistry of 3-Azabicyclo[3.1.0]hexane Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted, bicyclic nitrogen-containing heterocycle that has emerged as a privileged structure in modern medicinal chemistry. By fusing a cyclopropane ring to a pyrrolidine core, chemists can lock the nitrogen lone pair and substituent vectors into a rigid spatial arrangement. This sp3-rich structural rigidity entropically favors binding to specific target proteins while minimizing off-target interactions, leading to highly potent and 1[1]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic pathways, quantitative pharmacodynamics, and self-validating experimental workflows essential for evaluating these derivatives.

Pharmacological Landscape: Key Biological Targets

Monoamine Transporter Inhibition (SNDRIs)

One of the most prominent applications of the 3-azabicyclo[3.1.0]hexane core is in the development of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), also known as triple reuptake inhibitors. Compounds such as and2 leverage the bicyclic core to interact simultaneously with SERT, NET, and DAT[2]. This broad-spectrum monoamine modulation provides profound analgesic and antidepressant effects without the addiction liability associated with traditional opioids.

Opioid Receptor Modulation

Beyond monoamine transporters, the scaffold has been successfully optimized to yield picomolar-affinity μ -opioid receptor antagonists. The rigid core allows for precise placement of pharmacophoric groups. For instance, the addition of a single "magic methyl" group to the 3-azabicyclo[3.1.0]hexane core has been shown to yield a 3, demonstrating the extreme sensitivity of the binding pocket to the spatial orientation dictated by the bicyclic system[3].

Oncology: Spiro-fused Derivatives

Recent advances have explored spiro-fused 3-azabicyclo[3.1.0]hexanes (e.g., spiro-barbiturates) as potent 4. These compounds exhibit significant antiproliferative activity against human erythroleukemia (K562) and cervical carcinoma (HeLa) cell lines. The mechanism involves the disruption of actin filaments, accumulation of cells in the SubG1 phase, and induction of apoptosis via mitochondrial depolarization[4].

SNDRI_Pathway Drug 3-Azabicyclo[3.1.0]hexane (e.g., Amitifadine) SERT SERT Inhibition Drug->SERT NET NET Inhibition Drug->NET DAT DAT Inhibition Drug->DAT Synapse Increased Extracellular Monoamines SERT->Synapse NET->Synapse DAT->Synapse Receptors Post-Synaptic Receptor Activation Synapse->Receptors Outcome Analgesic & Antidepressant Effects Receptors->Outcome

Fig 1: Triple monoamine reuptake inhibition pathway by 3-azabicyclo[3.1.0]hexane derivatives.

Quantitative Pharmacodynamics

The following tables summarize the binding affinities and antiproliferative activities of key 3-azabicyclo[3.1.0]hexane derivatives, highlighting the versatility of the scaffold across different therapeutic domains.

Table 1: Pharmacodynamic Profile of Key 3-Azabicyclo[3.1.0]hexane Derivatives (SNDRIs) | Compound | Target Transporter | IC 50​ (nM) | Primary Indication | | :--- | :--- | :--- | :--- | | Bicifadine | SERT | 117 | Analgesia | | Bicifadine | NET | 55 | Analgesia | | Bicifadine | DAT | 910 | Analgesia | | Amitifadine | SERT | 12 | Major Depressive Disorder | | Amitifadine | NET | 23 | Major Depressive Disorder | | Amitifadine | DAT | 96 | Major Depressive Disorder |

Table 2: Antiproliferative Activity of Spiro-fused 3-Azabicyclo[3.1.0]hexane Derivatives | Cell Line | Tissue Origin | IC 50​ Range ( μ M) | Mechanistic Observation | | :--- | :--- | :--- | :--- | | K562 | Human Erythroleukemia | 4.2 - 14.1 | Accumulation in SubG1 phase | | HeLa | Cervical Carcinoma | 12.6 - 70.4 | Actin filament disruption | | CT26 | Mouse Colon Carcinoma | 3.1 - 9.1 | Mitochondrial depolarization | | Jurkat | T Lymphocyte | 8.2 - 19.5 | Apoptosis induction |

Validated Experimental Workflows & Protocols

To ensure scientific rigor, the evaluation of these derivatives requires self-validating experimental systems. Below are detailed, step-by-step methodologies for assessing both transporter inhibition and cytotoxicity.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Cell Culture (HeLa, K562, HEK293) Step1->Step2 Step3 3A. Transporter Assay (Radioligand Uptake) Step2->Step3 Step4 3B. MTT Viability Assay (IC50 Determination) Step2->Step4 Step5 4. Flow Cytometry (SubG1 Analysis) Step4->Step5 Step6 5. JC-1 Imaging (Mitochondrial ΔΨm) Step5->Step6

Fig 2: Self-validating workflow for evaluating cytotoxicity and transporter inhibition.

Protocol 1: In Vitro Monoamine Transporter Reuptake Assay

Rationale & Causality: HEK293 cells are utilized because they lack endogenous monoamine transporters. This ensures that any measured radioligand uptake is exclusively mediated by the transiently transfected hSERT, hNET, or hDAT, providing a zero-background system. A selective inhibitor is run in parallel to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with plasmids encoding human SERT, NET, or DAT using Lipofectamine 3000.

  • Seeding: Plate cells at 1×105 cells/well in 96-well plates and incubate for 24 hours to ensure optimal transporter expression.

  • Compound Incubation: Wash cells with assay buffer (HEPES-buffered saline, pH 7.4). Add the 3-azabicyclo[3.1.0]hexane derivative at varying concentrations ( 10−10 to 10−5 M).

  • Internal Validation (Control): Run a parallel set of wells with a known selective inhibitor (e.g., 10 μ M Fluoxetine for SERT) to establish the baseline for non-specific uptake.

  • Radioligand Addition: Add 3 H-serotonin, 3 H-norepinephrine, or 3 H-dopamine (final concentration 20 nM) and incubate for 10 minutes at 25°C.

  • Termination & Measurement: Terminate the reaction by rapid washing with ice-cold buffer. Lyse the cells using 0.1 M NaOH and measure retained radioactivity using a liquid scintillation counter. Calculate IC 50​ values using non-linear regression.

Protocol 2: Cytotoxicity and Apoptosis Evaluation (JC-1 Assay)

Rationale & Causality: The JC-1 dye provides a ratiometric, self-validating readout for apoptosis. In healthy cells, the high mitochondrial membrane potential ( ΔΨm​ ) drives JC-1 to form J-aggregates (red fluorescence). Upon apoptosis induced by spiro-fused derivatives, the membrane depolarizes, leaving JC-1 as monomers (green fluorescence). The ratio of red/green fluorescence normalizes for cell number and dye loading efficiency, making the assay inherently trustworthy.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa or K562 cells in 6-well plates ( 3×105 cells/well). Treat with the synthesized spiro-fused 3-azabicyclo[3.1.0]hexane derivative at the predetermined IC 50​ concentration for 48 hours.

  • Dye Loading: Wash cells with PBS and incubate with JC-1 dye (5 μ g/mL) in complete culture medium for 20 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold JC-1 washing buffer to remove extracellular dye, preventing background fluorescence.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite at 488 nm and measure emission at 530 nm (FL1, green monomers) and 590 nm (FL2, red aggregates).

  • Data Interpretation: Calculate the FL2/FL1 ratio. A significant decrease in the ratio compared to the vehicle control confirms mitochondrial depolarization and the onset of the intrinsic apoptotic pathway.

References

  • Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.
  • Bicifadine hydrochloride | CAS 66504-75-4 Source: Tocris Bioscience URL
  • 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)
  • Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.

Sources

Spectroscopic Elucidation of (1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary & Contextual Causality

(1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a highly constrained, unnatural proline surrogate. Its rigid bicyclic framework—comprising a pyrrolidine ring fused to a cyclopropane moiety—restricts the conformational flexibility of the peptide backbone. This structural preorganization is a critical design element in modern peptidomimetic drug discovery, serving as the core scaffold for blockbuster antiviral therapeutics, including HCV protease inhibitors (e.g., Boceprevir) and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir [1][2].

Because the biological efficacy of these therapeutics relies entirely on the precise spatial orientation of their pharmacophores, rigorous stereochemical and structural validation of the (1R,5S) building block is paramount. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this molecule, detailing the causality behind specific NMR, MS, and IR methodologies.

Nuclear Magnetic Resonance (NMR) Profiling

Standard 1D NMR is insufficient for complete structural validation of bicyclic prolines due to overlapping aliphatic signals. A multidimensional approach is required to unambiguously assign the (1R,5S) stereocenters.

Causality in Solvent and Parameter Selection

For the unprotected amino acid, Deuterium Oxide (D₂O) is the solvent of choice.

  • Causality : The molecule exists as a zwitterion in aqueous environments. D₂O facilitates the rapid deuterium exchange of the carboxylic acid (-COOH) and secondary amine (-NH) protons. By rendering these exchangeable protons invisible, the 1 H NMR spectrum is simplified exclusively to the carbon-bound protons, preventing signal overlap in the critical 3.0–4.5 ppm region.

Expected NMR Resonances & Structural Logic

The cyclopropane ring exerts a profound anisotropic shielding effect , which is the primary diagnostic feature of this scaffold. Protons situated above the cyclopropane ring (endo) are shielded, shifting their resonances significantly upfield (often < 1.0 ppm).

Furthermore, the rigid fusion of the rings locks the C1–C2–H dihedral angle near 90°. According to the Karplus relationship , a 90° dihedral angle results in a 3J coupling constant approaching 0 Hz. Consequently, the C2- α proton typically appears as a singlet (or a very fine doublet), defying the standard expectation of a distinct multiplet seen in flexible prolines.

Table 1: Quantitative NMR Assignments (700 MHz, D₂O)
Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Shift (ppm)Diagnostic Assignment Notes
C2 4.15s (or d, J < 1.5)64.5 α -carbon; minimal coupling to C1 due to ~90° dihedral angle.
C4 3.50, 3.25dd ( J=11.0,4.5 ), d ( J=11.0 )48.2Diastereotopic protons adjacent to the secondary amine.
C1 1.95m28.4Bridgehead CH; fused to the cyclopropane ring.
C5 1.85m27.1Bridgehead CH; fused to the cyclopropane ring.
C6 0.95, 0.65m, m16.8Cyclopropane CH 2​ ; extreme upfield shift due to anisotropic shielding.
C=O --174.2Carboxylic acid carbonyl (zwitterionic state).

Note: Data synthesized from standardized literature values for 3-azabicyclo[3.1.0]hexane derivatives [3].

Stereochemical Validation via 2D NMR

To confirm the (1R,5S) cis-fused geometry, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. The presence of a through-space cross-peak between the C2-H and the endo-proton of the C6 cyclopropane methylene confirms their syn-facial relationship, validating the relative stereochemistry.

NMR_Workflow A Sample Preparation (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Solvent: D2O (Zwitterion) B 1D NMR Acquisition 1H (700 MHz) & 13C (175 MHz) A->B C Homonuclear 2D COSY / TOCSY B->C Spin Systems D Heteronuclear 2D HSQC / HMBC B->D Carbon Backbone E Stereochemical Validation NOESY (Mixing time: 300 ms) C->E D->E F Final Elucidation Confirmation of (1R,5S) Geometry E->F Distance Constraints

Workflow for the NMR-based structural and stereochemical elucidation of the bicyclic scaffold.

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) provides exact mass validation and structural fingerprinting. For (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Chemical Formula: C 6​ H 9​ NO 2​ ), the theoretical exact mass is 127.0633 Da .

ESI+ Fragmentation Pathway

In positive Electrospray Ionization (ESI+), the molecule readily forms the [M+H] + precursor ion at m/z 128.07. The application of Collision-Induced Dissociation (CID) triggers a highly predictable, self-validating fragmentation cascade typical of cyclic α -amino acids:

  • Primary Neutral Loss : Expulsion of H 2​ O (-18 Da) from the carboxylic acid yields an iminium ion intermediate at m/z 110.06.

  • Secondary Neutral Loss : Subsequent loss of carbon monoxide (CO, -28 Da) yields a stable fragment at m/z 82.07.

  • Ring Cleavage : High collision energies force the cleavage of the strained cyclopropane/pyrrolidine system, yielding a terminal fragment at m/z 54.03.

MS_Pathway M [M+H]+ m/z 128.07 F1 [M+H - H2O]+ m/z 110.06 M->F1 -H2O F2 [M+H - H2O - CO]+ m/z 82.07 F1->F2 -CO F3 Ring Cleavage m/z 54.03 F2->F3 -C2H4

ESI-MS/MS positive ion fragmentation pathway for (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the highly pure analyte in 600 µL of D₂O (99.9% D). Add 0.5 mM TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm). Transfer the solution to a precision 5 mm NMR tube.

  • Instrument Tuning & Shimming : Insert the sample into a 600 MHz or 700 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe).

    • Causality: Cryoprobes offer a 3–4x signal-to-noise enhancement, which is critical for detecting low-abundance 13 C signals without requiring excessive acquisition times.

    • Perform automatic tuning and matching (ATM) for 1 H and 13 C nuclei. Execute gradient shimming (e.g., TopShim) until the TSP signal line width is < 0.5 Hz.

  • 1D Acquisition :

    • 1 H NMR : Apply a 30° excitation pulse, a relaxation delay (D1) of 2.0 s, and acquire 16 scans.

    • 13 C NMR : Utilize power-gated decoupling (WALTZ-16) to remove 1 H- 13 C scalar coupling. Set D1 to 2.0 s and acquire 1024 scans.

  • 2D NOESY Acquisition : Set the mixing time ( τm​ ) to 300 ms.

    • Causality: A 300 ms mixing time is optimal for small molecules (MW < 500 Da) residing in the extreme narrowing limit, allowing sufficient cross-relaxation to build up observable NOE cross-peaks without introducing spin-diffusion artifacts. Acquire 256 increments in the indirect dimension ( t1​ ) with 16 scans per increment.

Protocol B: LC-HRMS/MS Analysis
  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid to promote protonation.

  • Chromatography : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain a flow rate of 0.4 mL/min using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry : Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • MS/MS Acquisition : Isolate the [M+H] + precursor (m/z 128.07) in the quadrupole. Apply a Collision Energy (CE) sweep of 15–25 eV using Argon as the collision gas.

    • Causality: This specific CE range is empirically balanced to preserve a small fraction of the precursor ion while maximizing the abundance of the diagnostic m/z 82 and m/z 54 product ions, generating a complete, self-validating fragmentation fingerprint.

References

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. URL:[Link]

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328-9339. URL:[Link][1]

  • Mykhailiuk, P. K., et al. (2008). Synthesis of Trifluoromethyl-Substituted Proline Analogues as 19F-NMR Labels for Peptides in Polyproline II Conformation. Chemistry–A European Journal, 14(32), 10065-10073. URL:[Link][2]

Sources

Engineering the Next Generation of Therapeutics: The Strategic Application of Constrained Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides occupy a privileged pharmacological space, offering the high target specificity and low toxicity of large biologics alongside the synthetic tractability and tissue penetration of small molecules[1]. However, the translation of native linear peptides into clinical therapeutics is historically bottlenecked by severe pharmacokinetic liabilities: high conformational entropy leading to suboptimal target affinity, and rapid degradation by endogenous proteases[2].

The incorporation of constrained amino acid (CAA) analogs represents a paradigm shift in drug discovery. By synthetically restricting the peptide backbone (Ramachandran space) and side-chain orientations ( χ -space), researchers can pre-organize a peptide into its precise bioactive conformation[3][4]. As a Senior Application Scientist, I approach CAA integration not merely as a structural modification, but as a fundamental thermodynamic reprogramming of the therapeutic molecule. This whitepaper details the biophysical rationale, structural modalities, and self-validating experimental workflows required to successfully engineer CAA-based peptide therapeutics.

The Biophysical Imperative for Constraint: Thermodynamics and Kinetics

To understand the causality behind experimental choices in peptidomimetics, we must examine the physics of molecular recognition.

The Entropic Penalty: When a highly flexible linear peptide binds to a target receptor (e.g., a GPCR or a protein-protein interaction interface), it must "freeze" into a single bioactive conformation. This results in a massive loss of conformational entropy ( ΔS<0 ). Because the Gibbs free energy of binding is defined as ΔG=ΔH−TΔS , this entropic penalty severely limits binding affinity. By incorporating CAAs, we restrict the available Ramachandran angles ( ϕ , ψ ) prior to binding. This pre-organization minimizes the entropic penalty upon target engagement, driving a highly favorable ΔG and exponentially increasing receptor affinity[5][6].

Proteolytic Shielding: Endogenous proteases typically require their peptide substrates to adopt an extended β -strand conformation to properly align within the enzyme's catalytic cleft. CAAs introduce severe steric clashes or lock the peptide into non-extended secondary structures (such as α -helices or β -turns). This structural rigidity renders the peptide effectively invisible to proteolytic machinery, drastically extending its in vivo half-life[7].

G Linear Linear Native Peptide EntropyLoss Large Entropic Penalty During Target Binding Linear->EntropyLoss WeakBinding Low Affinity & Rapid Degradation EntropyLoss->WeakBinding StrongBinding High Affinity & Proteolytic Stability WeakBinding->StrongBinding Therapeutic Optimization CAA Constrained Amino Acid (CAA) Incorporation Preorganized Pre-organized Bioactive Conformation CAA->Preorganized Preorganized->StrongBinding

Thermodynamic rationale for constrained amino acids in peptide therapeutics.

Structural Modalities of Constrained Amino Acids

The strategic selection of a CAA depends entirely on the spatial requirements of the biological target.

  • χ -Space Constrained Aromatics: For many targets, particularly GPCRs, the exact spatial orientation of aromatic side chains (e.g., Phenylalanine, Tryptophan) dictates whether a ligand acts as an agonist or an antagonist. Analogs such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or aminoindane-2-carboxylic acid (Aia) covalently tether the aromatic side chain to the peptide backbone. This restricts the χ1​ and χ2​ dihedral angles, allowing researchers to systematically scan side-chain conformations to identify the optimal pharmacophore[6].

  • α,α -Disubstituted Amino Acids: Replacing the α -proton of an amino acid with an alkyl group (e.g., α -aminoisobutyric acid, Aib) restricts the backbone dihedral angles via the Thorpe-Ingold effect. Aib strongly induces 310​

    • and α -helical conformations, which is particularly useful for disrupting flat, expansive protein-protein interaction (PPI) interfaces[2].
  • Macrocyclic and Bicyclic Scaffolds: Local CAA constraints can be combined with global constraints. Techniques such as all-hydrocarbon stapling (via ruthenium-catalyzed ring-closing metathesis of alkenyl amino acids) or CuAAC "click" chemistry allow for the creation of highly constrained bicyclic peptides. These structures mimic the extreme biostability of knotted peptide natural products[2][8].

Quantitative Impact on Drug Properties

The integration of CAAs fundamentally alters the pharmacological profile of a peptide. Table 1 summarizes the expected quantitative shifts when transitioning from a native sequence to a CAA-optimized peptidomimetic.

Pharmacological MetricNative Linear PeptideCAA-Modified PeptidomimeticMechanistic Driver
Target Affinity ( Kd​ ) Micromolar ( μ M)Nanomolar to Picomolar (nM - pM)Reduction of unbound conformational entropy[5].
Serum Half-Life ( t1/2​ ) MinutesHours to DaysSteric occlusion of protease catalytic clefts[7].
Receptor Selectivity Low (Cross-reactivity)High (Subtype specific)Precise χ -space orientation of pharmacophores[6].
Membrane Permeability PoorModerate to HighShielding of polar backbone amides via internal H-bonding[8].

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every experimental workflow must be self-validating. If an assay fails, the system must inherently provide the diagnostic data to explain why it failed.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered CAAs

Coupling CAAs (especially α,α -disubstituted residues) is notoriously difficult due to extreme steric hindrance at the α -carbon. Standard coupling protocols will fail, leading to complex, inseparable mixtures of deletion peptides.

  • Step 1: Resin Preparation & Deprotection. Swell the solid support resin in DMF. Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 5 min).

  • Step 2: High-Energy Activation. To overcome the activation energy barrier of hindered amines, use highly reactive coupling reagents (e.g., HATU or COMU) paired with a strong base (DIEA). For consecutive CAAs, utilize symmetric anhydrides or acid fluorides.

  • Step 3: Microwave-Assisted Coupling. Heat the reaction to 75°C using a microwave peptide synthesizer for 15 minutes. The thermal energy is critical for driving the sterically hindered amide bond formation.

  • Step 4: Self-Validating Capping (Critical). Following the coupling step, treat the resin with a capping solution (acetic anhydride/pyridine). Causality: If the CAA failed to couple, the unreacted amine will be acetylated and permanently terminated. This ensures that any synthesis failure results in a significantly truncated mass, making it easily distinguishable and separable from the target mass during LC-MS analysis, rather than creating a nearly identical n−1 deletion sequence.

Workflow Design Computational Design (Rosetta/MD) Synthesis SPPS with CAAs (Optimized Coupling) Design->Synthesis Cyclization Orthogonal Cyclization (e.g., CuAAC) Synthesis->Cyclization Validation SPR Binding & Proteolysis Assays Cyclization->Validation Validation->Design Iterative Refinement

Iterative workflow for the design and validation of constrained peptides.

Protocol 2: Self-Validating Proteolytic Stability Assay

To empirically prove that CAA incorporation enhances stability, we must isolate the variable of constraint.

  • Step 1: Parallel Incubation. Incubate the purified CAA-peptide and its exact native linear counterpart in 25% human blood serum at 37°C in parallel microcentrifuge tubes.

  • Step 2: Time-Course Quenching. At specific intervals (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract 50 μ L aliquots and immediately quench the enzymatic activity by adding 50 μ L of 1% trifluoroacetic acid (TFA) in acetonitrile. This precipitates the serum proteins.

  • Step 3: LC-MS/MS Quantification. Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS, plotting the Area Under the Curve (AUC) of the intact parent mass over time.

  • Step 4: Causality Check. The native peptide serves as the internal positive control. Causality: If the native peptide degrades rapidly but the CAA-peptide remains intact, the constraint is definitively the causal factor for stability. If neither degrades, the serum batch is inactive (assay invalid). If both degrade, the specific CAA chosen did not sufficiently alter the proteolytic recognition motif.

Future Outlook: Computational Design

The era of empirical, trial-and-error screening of CAAs is giving way to rational, in silico design. Advanced software suites, such as Rosetta, now allow for the computational modeling of non-canonical amino acids and macrocycles[9]. By simulating the conformational flexibility of a constrained peptide in the absence of its target, researchers can filter out designs that do not autonomously fold into the desired bioactive conformation, saving months of synthetic effort and accelerating the discovery of next-generation therapeutics[9].

Sources

The Role of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent, metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. Among these, (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid —a conformationally restricted bicyclic proline analog—has emerged as a cornerstone in modern medicinal chemistry. Originally popularized as the hallmark P2 moiety in Hepatitis C virus (HCV) NS3/4A protease inhibitors like Boceprevir and Telaprevir, this scaffold has recently been repurposed and redesigned to target the SARS-CoV-2 Main Protease (Mpro) [1].

This technical guide explores the structural rationale, thermodynamic advantages, and synthetic protocols associated with integrating this bicyclic core into antiviral drug candidates, providing drug development professionals with a comprehensive framework for its application.

Structural Rationale & Thermodynamic Advantages

Natural peptides make poor systemic drugs due to their susceptibility to proteolytic cleavage and their high conformational flexibility, which results in a massive entropic penalty upon target binding. Replacing natural L-proline with (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid addresses both critical flaws.

Conformational Restriction and the Entropic Benefit

The fusion of a cyclopropane ring onto the pyrrolidine core imposes severe steric constraints. This architectural rigidity restricts the puckering of the five-membered nitrogenous ring, effectively locking the molecule into a conformation that mimics the polyproline II (PPII) helix.

When a flexible ligand binds to a protease active site, it must freeze into a specific bioactive conformation, paying a high entropic cost ( ΔS<0 ). By pre-organizing the P2 residue into this exact bioactive geometry, the bicyclic proline analog drastically reduces the entropic penalty of binding. This thermodynamic pre-organization translates directly to a more favorable Gibbs free energy of binding ( ΔG ), yielding lower Ki​ and IC50​ values.

Metabolic Shielding

The bulky, bridged nature of the bicyclic system provides immense steric hindrance around the adjacent amide bonds. This shielding effect prevents endogenous proteases from accessing and hydrolyzing the peptide backbone, significantly extending the in vivo half-life of the drug candidate.

G A 3-azabicyclo[3.1.0]hexane -2-carboxylic acid B Conformational Restriction (Fixes φ/ψ angles) A->B C Metabolic Stability (Proteolysis Resistance) A->C D Reduced Entropic Penalty B->D E Optimal S2 Pocket Fit B->E F Enhanced Antiviral Efficacy C->F D->F E->F

Mechanistic pathway of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in viral protease inhibitors.

Target Binding: S2 Pocket Dynamics in Viral Proteases

The efficacy of peptidomimetic protease inhibitors is heavily dictated by how well their P1, P2, and P3 moieties occupy the corresponding S1, S2, and S3 pockets of the target enzyme.

In the case of the SARS-CoV-2 Mpro, the S2 pocket is a deep, lipophilic cleft formed primarily by residues Met49, Met165, and His41 [2]. The tetrahedral arrangement of the cyclopropane part of the bicyclic P2 moiety (especially in its dimethylated forms, such as the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative) allows the substituents to project almost orthogonally to the plane of the cyclopropane. This geometry perfectly matches the sterically demanding S2 pocket [1].

In contrast, analogs utilizing a planar cyclopentane ring (as seen in Telaprevir) suffer from steric clashes with polar atoms at the back-wall of the pocket (e.g., Asp187 or Arg188), which explains the drastic difference in inhibitory potency between Boceprevir-derived scaffolds and Telaprevir-derived scaffolds against coronaviruses [1].

Quantitative Binding & Pharmacokinetic Data

The structural nuances of the P2 moiety directly impact both the biochemical potency and the pharmacokinetic profile of the resulting inhibitors. The table below summarizes the comparative data of various peptidomimetics evaluated against the SARS-CoV-2 Main Protease.

Compound / ScaffoldTarget ProteaseP2 MoietyBiochemical Potency ( IC50​ / Ki​ )Oral Absorption Impact
Boceprevir SARS-CoV-2 MproDimethyl-cyclopropyl proline IC50​=4.1±0.9μM Moderate
Telaprevir SARS-CoV-2 MproCyclopentyl proline IC50​=19.0±9.8μM Poor
MG-78 (Redesigned)SARS-CoV-2 MproDimethyl-cyclopropyl proline IC50​=13nM High
PF-00835231 SARS-CoV-2 MproLeucine (Acyclic) Ki​=0.27nM Requires IV dosing
Oral Mpro Candidate 3 SARS-CoV-2 MproDimethyl-cyclopropyl proline Ki​=27.7nM Improved Bioavailability ( F=7.6% )

Data synthesized from structural optimization studies of Boceprevir[1] and Pfizer's oral Mpro inhibitor clinical candidate development [2].

Synthetic Methodologies & Experimental Protocols

Integrating (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid into a complex peptidomimetic requires highly controlled coupling conditions. Due to the steric bulk of the bicyclic system, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and high rates of epimerization at the α -chiral center.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis via a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), ensuring rapid coupling even at sterically hindered centers [1].

Protocol: HATU-Mediated Peptide Coupling of the Bicyclic Proline Core

Objective: To couple N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid to a P1 amino-lactam surrogate (e.g., a glutamine mimic) without compromising chiral integrity.

Materials:

  • N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq)

  • P1 Amine hydrochloride salt (1.0 eq)

  • HATU (1.2 to 1.35 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • System Purging & Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: The HOAt active ester is highly sensitive to moisture, which can hydrolyze the intermediate back to the starting acid.

  • Reagent Solubilization: Dissolve the carboxylic acid (1.0 eq) and the amine hydrochloride (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under Argon.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C. Causality: The initial activation step with HATU is exothermic. Lower temperatures suppress the formation of oxazolone intermediates, which are the primary pathway for α -epimerization.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the cooled solution. Causality: DIPEA acts as a non-nucleophilic base, neutralizing the amine hydrochloride and deprotonating the carboxylic acid without competing for the active ester.

  • Activation & Coupling: Add HATU (1.2 eq) in one portion. Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for an additional 4 to 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (stained with Ninhydrin). The disappearance of the primary amine spot confirms the completion of aminolysis.

  • Workup & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with:

    • Cold 1M HCl (3x) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3​ (3x) to remove unreacted carboxylic acid and the acidic HOAt byproduct.

    • Brine (1x) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure coupled intermediate.

Future Perspectives

The utility of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid extends far beyond HCV and SARS-CoV-2. As the field of fragment-based drug discovery (FBDD) advances, functionalized derivatives of this core (e.g., via site-selective C(sp3)–H borylation or arylation [3]) are being developed to target an expanding array of proteases and protein-protein interactions. By continuing to leverage the thermodynamic and metabolic advantages of this unique bicyclic scaffold, medicinal chemists can design the next generation of resilient, highly specific therapeutic agents.

References

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease MDPI - International Journal of Molecular Sciences URL
  • An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19 MedRxiv URL
  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: (1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid – Nomenclature, Synthesis, and Applications in Drug Design

As a Senior Application Scientist specializing in peptidomimetic drug discovery, I frequently encounter the challenge of overcoming the high entropic penalties associated with flexible peptide backbones. The incorporation of conformationally restricted proline analogues—specifically methanoprolines—is a field-proven strategy to rigidify ligands and enhance target affinity.

This whitepaper provides a comprehensive technical breakdown of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid , a highly privileged bicyclic scaffold utilized in the synthesis of critical antiviral therapeutics, including Hepatitis C (HCV) NS3/4A protease inhibitors like Boceprevir[1] and SARS-CoV-2 Mpro inhibitors[2].

Chemical Identity, Nomenclature, and Stereochemistry

The nomenclature of this compound bridges standard IUPAC bicyclic rules and traditional amino acid terminology. In the [3.1.0] bicyclic system, the nitrogen atom occupies position 3, while the bridgehead carbons are designated as 1 and 5. The carboxylic acid moiety is located at position 2[3].

The stereodescriptor (1R,5S) defines the absolute configuration of the meso-like cyclopropane ring fusion. However, the introduction of the carboxylic acid at C2 breaks this symmetry, creating multiple stereoisomers. The most pharmaceutically relevant epimer is the (1R,2S,5S) configuration, where the carboxylic acid is cis to the cyclopropane ring, effectively mimicking the natural (S)-stereocenter of L-proline[4].

Table 1: Chemical Identifiers and Synonyms

Property / IdentifierDetail / Value
IUPAC Name (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[3]
Common Synonyms 3,4-Methanoproline; trans-3,4-methano-L-proline; (2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[3]
Molecular Formula C6H9NO2[3]
Molecular Weight 127.14 g/mol [3]
CAS Registry Numbers 22255-16-9 (General/Racemic); 33294-81-4 (cis-isomer)[5]; 1427324-35-3 (HCl salt)

Structural Biology & Causality in Drug Design

The primary utility of 3,4-methanoproline derivatives lies in their ability to act as highly optimized P2 ligands in protease inhibitors[2]. Native L-proline exists in a dynamic equilibrium between envelope and half-chair conformations. When a native substrate binds to a protease S2 pocket, freezing this dynamic movement incurs a massive entropic penalty.

By fusing a cyclopropane ring across the C3 and C4 positions of the pyrrolidine core, the ring pucker is locked. This pre-organizes the molecule into the bioactive conformation required for S2 pocket insertion. The causality is direct: rigidification reduces the entropic penalty of binding, thereby exponentially increasing binding affinity (ΔG) [2].

G1 Substrate Native Peptide Substrate S2_Pocket Protease S2 Pocket Substrate->S2_Pocket Binds WeakBind High Entropic Penalty S2_Pocket->WeakBind Results in StrongBind High Affinity Binding S2_Pocket->StrongBind Results in Methano 3,4-Methanoproline Preorg Pre-organized Conformation Methano->Preorg Rigidification Preorg->S2_Pocket Binds

Fig 1. Thermodynamic advantage of 3,4-methanoproline in protease S2 pocket binding.

Table 2: Impact of Conformational Restriction on P2 Ligands

Ligand CoreRing Pucker DynamicsEntropic Penalty (Binding)Target Application
L-Proline Flexible (Envelope/Half-chair)HighNative Substrates
3,4-Methanoproline Rigidified (cis-locked)LowHCV NS3/4A Protease[1]
6,6-Dimethyl-3,4-methanoproline Highly Rigidified (Steric bulk)Very LowSARS-CoV-2 Mpro[2]

Synthetic Methodologies & Self-Validating Protocols

Synthesizing the (1R,2S,5S) stereoisomer requires precise control over organolithium chemistry. The most scalable and direct route involves the directed lithiation of N-Boc-3-azabicyclo[3.1.0]hexane followed by an electrophilic quench with carbon dioxide[4].

G2 Step1 N-Boc-3-azabicyclo[3.1.0]hexane Step2 Directed Lithiation (sec-BuLi, TMEDA, <-60°C) Step1->Step2 Deprotonation Step3 Electrophilic Quench (CO2 gas) Step2->Step3 Carboxylation Step4 rac-cis-Isomer Step3->Step4 Workup Step5 Chiral Resolution Step4->Step5 Separation Step6 (1R,2S,5S)-Target Compound Step5->Step6 Isolation

Fig 2. Synthetic workflow for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Step-by-Step Experimental Protocol

Note: This methodology is adapted from the optimized procedures for synthesizing all four stereoisomers of the Boc-protected acid[4].

1. Preparation of the Lithiation Complex:

  • Action: In a 400 mL four-necked reaction flask equipped with a mechanical stirrer and argon inlet, dissolve 12.0 g (65.5 mmol) of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate and 12.18 g (105 mmol, 1.6 equiv) of TMEDA in 262 mL of anhydrous THF. Cool the system to strictly below −60 °C.

  • Causality: TMEDA is critical here. It breaks down the hexameric aggregates of sec-BuLi into highly reactive monomers/dimers. Without TMEDA, the base is insufficiently nucleophilic to deprotonate the sterically hindered position adjacent to the bridgehead.

2. Directed Deprotonation:

  • Action: Add 56.1 mL (79 mmol, 1.2 equiv) of sec-BuLi solution (1.4 M in cyclohexane) dropwise over 12 minutes, maintaining the internal temperature below −60 °C.

  • Causality: The temperature must remain cryogenic to prevent the highly reactive lithiated intermediate from undergoing spontaneous ring-opening or attacking the Boc protecting group.

  • Self-Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot and quench it with excess benzaldehyde. Analyze the sample via GC-MS. A conversion of >95% to the benzyl alcohol derivative validates complete lithiation. Do not proceed to carboxylation unless this metric is met, as unreacted starting material will co-precipitate and ruin the downstream chiral resolution.

3. Electrophilic Carboxylation:

  • Action: Once lithiation is validated, bubble anhydrous CO2 gas vigorously through the solution for 30 minutes.

  • Causality: The electrophilic attack by CO2 occurs with retention of configuration at the lithiated carbon. The steric bulk of the trans-face (shielded by the cyclopropane ring) forces the reaction to predominantly yield the cis-isomer (racemic mixture of 1R,2S,5S and 1S,2R,5R)[4].

4. Workup and Chiral Resolution:

  • Action: Quench with 1M HCl, extract with ethyl acetate, and concentrate to yield the rac-cis resin. Dissolve the resin in a suitable solvent and introduce a chiral amine resolving agent (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric salts. Isolate the (1R,2S,5S) salt via fractional crystallization.

Conclusion

The integration of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid into modern drug discovery pipelines highlights the profound impact of structural rigidification. By understanding the thermodynamic causality of its binding mechanics and mastering the organometallic nuances of its synthesis, development chemists can reliably leverage this methanologue to build next-generation antiviral and proteolytic inhibitors.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis and Resolution of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid and its substituted derivatives (such as the 6,6-dimethyl analogue) are highly privileged scaffolds in modern drug discovery. Acting as conformationally restricted proline bioisosteres, these bicyclic amino acids serve as critical P2/P1 structural elements in blockbuster covalent protease inhibitors, including the HCV inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir (Paxlovid)[1].

The rigidification provided by the fused cyclopropane ring locks the pyrrolidine pucker, significantly enhancing target binding affinity by reducing the entropic penalty upon enzyme complexation. However, the presence of three contiguous stereocenters (C1, C2, C5) presents a formidable synthetic challenge. This protocol details a highly scalable, thermodynamically controlled diastereoselective lithiation-trapping sequence, followed by chiral resolution, to cleanly yield the enantiopure (1R,2S,5S) isomer[2].

Mechanistic Overview: Causality in Experimental Design

The synthesis relies on the directed deprotonation of N-Boc-3-azabicyclo[3.1.0]hexane. To achieve high yields and stereocontrol, the experimental design exploits several key mechanistic principles:

  • The Complex Induced Proximity Effect (CIPE): Direct deprotonation of unactivated pyrrolidines is kinetically sluggish. By utilizing an N-Boc protecting group, the carbonyl oxygen pre-coordinates the lithium cation of sec-butyllithium (s-BuLi). This CIPE directs the strong base exclusively to the adjacent α -proton[2].

  • Kinetic Acceleration via Bispidine: While s-BuLi alone can effect this transformation, it exists as unreactive hexamers or tetramers in THF. Attempted asymmetric deprotonation using standard chiral diamines like (-)-sparteine often results in poor enantiomeric excess or racemic mixtures for this specific bridged system[3]. Instead, the addition of the achiral diamine 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane (a bispidine derivative) breaks the s-BuLi aggregates into highly reactive monomers. This allows the deprotonation to proceed rapidly at -60 °C, suppressing undesired Boc-group migration or ring-opening side reactions[2].

  • Diastereoselectivity (cis-Preference): The lithiation occurs preferentially on the cis face (relative to the cyclopropane methylene bridge) due to the inherent steric bias and ring strain of the bicyclo[3.1.0] system. Subsequent electrophilic trapping with dry CO₂ proceeds with retention of configuration at the carbanion center, yielding the rac-cis-acid exclusively over the trans-isomer[2].

Workflow Visualization

Workflow A N-Boc-3-azabicyclo[3.1.0]hexane (Starting Material) B Directed Lithiation (s-BuLi, Bispidine, THF, -60°C) A->B C Electrophilic Trapping (Dry CO2 gas) B->C D rac-cis-N-Boc-Acid (Diastereoselective Yield) C->D E Chiral Resolution (Chiral Amine Salt Crystallization) D->E F (1R,2S,5S)-N-Boc-Acid (Enantiopure Intermediate) E->F G Boc Deprotection (4M HCl / Dioxane) F->G H (1R,2S,5S)-3-azabicyclo[3.1.0]hexane -2-carboxylic acid HCl G->H

Workflow for the stereoselective synthesis and resolution of the (1R,2S,5S) bicyclic scaffold.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of rac-cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Self-Validation Checkpoint: The deprotonation efficiency can be monitored prior to CO₂ trapping by quenching a 0.5 mL reaction aliquot with excess benzaldehyde and analyzing the resulting alcohol via GC-MS.

Reagents:

  • tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv, 50 mmol)

  • 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane (1.25 equiv, 62.5 mmol)

  • sec-BuLi (1.4 M in cyclohexane, 1.2 equiv, 60 mmol)

  • Anhydrous THF (200 mL)

  • Dry CO₂ gas (excess)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and argon inlet.

  • Substrate Loading: Dissolve the N-Boc-substrate and the bispidine diamine in 200 mL of anhydrous THF. Cool the reaction mixture to -60 °C using a dry ice/acetone bath.

  • Lithiation: Add the sec-BuLi solution dropwise via syringe pump over 20 minutes. Critical Causality: Maintain the internal temperature below -55 °C. Higher temperatures will lead to auto-attack of the organolithium species on the Boc group.

  • Maturation: Stir the bright yellow solution at -60 °C for 1.5 hours to ensure complete CIPE-directed deprotonation[2].

  • Electrophilic Trapping: Vigorously bubble dry CO₂ gas (passed through a Drierite column) directly into the solution for 30 minutes. The color will rapidly discharge to pale yellow/colorless.

  • Quenching & Extraction: Quench the reaction with 50 mL of H₂O. Extract the aqueous layer with diethyl ether (2 × 100 mL) to remove the bispidine diamine and any unreacted starting material. (Note: The expensive diamine can be recovered from this organic layer via distillation).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the rac-cis-acid as a white solid.

Protocol B: Optical Resolution via Diastereomeric Salt Formation

This step isolates the target (1R,2S,5S) enantiomer from the racemic cis-mixture.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the rac-cis-acid (40 mmol) in a boiling mixture of EtOAc/EtOH (9:1, 100 mL). Add a resolving chiral amine, such as (R)-1-phenylethanamine (0.5 equiv, 20 mmol), dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without agitation. The diastereomeric salt of the (1R,2S,5S) isomer preferentially crystallizes.

  • Recrystallization: Filter the crystals and recrystallize once more from hot EtOAc/EtOH to achieve >99% diastereomeric excess (de), validated by chiral HPLC[2].

  • Salt Cleavage: Suspend the enantiopure salt in EtOAc (50 mL) and wash with 1M KHSO₄ (2 × 25 mL). The acidic aqueous layer protonates and removes the chiral amine.

  • Recovery: Dry the EtOAc layer over Na₂SO₄ and evaporate to yield the enantiopure (1R,2S,5S)-N-Boc-acid.

Protocol C: Boc-Deprotection

Step-by-Step Methodology:

  • Dissolve the enantiopure (1R,2S,5S)-N-Boc-acid (10 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Cool to 0 °C and add 4M HCl in dioxane (10 mL, 40 mmol).

  • Remove the ice bath and stir at ambient temperature for 4 hours. Critical Causality: Dioxane is preferred over TFA/DCM here because the resulting hydrochloride salt of the amino acid is insoluble in dioxane and will directly precipitate, driving the reaction forward and simplifying purification.

  • Concentrate the suspension under reduced pressure and triturate with cold diethyl ether to yield (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride as a highly pure white powder.

Quantitative Data & Troubleshooting

Table 1: Reaction Parameters and Mechanistic Causality

ParameterOptimal ConditionMechanistic CausalityTroubleshooting Consequence
Base Selection sec-BuLiHigh basicity, optimal steric profile for α -deprotonation.n-BuLi acts as a nucleophile (attacks Boc); t-BuLi cleaves THF.
Additive Bispidine DiamineDeaggregates sec-BuLi hexamers, accelerating kinetics.Absence leads to incomplete deprotonation and low yields.
Temperature -60 °C to -55 °CPrevents Boc-group migration and ring-opening.> -40 °C leads to complex product mixtures and degradation.
Electrophile Dry CO₂ (gas)Reagents must be strictly anhydrous to prevent protonation.Moisture leads to premature quenching and recovery of starting material.

Table 2: Typical Yields and Stereochemical Outcomes

StepProductYield (%)Stereochemical Purity
Lithiation/Trapping rac-cis-N-Boc-Acid78 - 85%>95% cis (diastereoselective)
Chiral Resolution (1R,2S,5S)-N-Boc-Acid35 - 40%*>99% ee
Deprotection (1R,2S,5S)-Amino Acid HCl>95%>99% ee

*Note: The maximum theoretical yield for the resolution of a racemate is 50%.

References

  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. Journal of Medicinal Chemistry (via NIH/PMC).

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry (2013).

  • Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters (2010).

Sources

Advanced Application Note: 1,3-Dipolar Cycloaddition Strategies for 3-Azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, serving as the core framework for numerous therapeutics, including the HCV protease inhibitor boceprevir, the antibiotic trovafloxacin, and various μ -opioid receptor antagonists. The rigid, bicyclic nature of this system restricts conformational freedom, thereby enhancing target binding affinity and metabolic stability.

Synthesizing this highly strained bicyclic system requires precision. Among the most robust methodologies is the 1,3-dipolar cycloaddition (1,3-DC) . As a Senior Application Scientist, I have structured this guide to detail two divergent 1,3-DC strategies:

  • Constructing the pyrrolidine ring via the cycloaddition of an azomethine ylide to a cyclopropene.

  • Constructing the cyclopropane ring via the cycloaddition of a diazoalkane to a maleimide (followed by nitrogen extrusion).

By understanding the frontier molecular orbital (FMO) causality behind these routes, researchers can rationally select the appropriate protocol for their specific target functionalization.

Mechanistic Logic & Pathway Visualization

The fundamental logic of 1,3-dipolar cycloaddition relies on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

  • Azomethine Ylide Route : This reaction is typically governed by inverse electron-demand kinetics (HOMO cyclopropene​ – LUMO ylide​ ). Cyclopropenes are highly strained, making them exceptionally reactive dipolarophiles. However, because they are prone to decomposition, pairing them with a stable azomethine ylide (such as protonated Ruhemann's purple) prevents unwanted ylide dimerization and allows the reaction to proceed under mild conditions with high diastereofacial selectivity .

  • Diazoalkane Route : This follows normal electron-demand kinetics (HOMO diazo​ – LUMO maleimide​ ). The electron-withdrawing carbonyls of the maleimide lower its LUMO, facilitating rapid cycloaddition with the diazo compound to form a 1-pyrazoline intermediate. Because the pyrazoline is thermally labile, it undergoes spontaneous or heat-induced extrusion of nitrogen ( N2​ ) to relieve steric strain and form the cyclopropane ring .

G Start 1,3-Dipolar Cycloaddition Strategies Ylide Azomethine Ylide (1,3-Dipole) Start->Ylide Diazo Diazoalkane (1,3-Dipole) Start->Diazo RouteA Pyrrolidine Ring Formation Ylide->RouteA CycloP Cyclopropene (Dipolarophile) CycloP->RouteA ProdA Spiro-3-azabicyclo[3.1.0]hexane RouteA->ProdA Pyrazoline Pyrazoline Formation & N2 Extrusion Diazo->Pyrazoline Maleimide Maleimide/Pyrroline (Dipolarophile) Maleimide->Pyrazoline ProdB 3-azabicyclo[3.1.0]hexane Derivatives Pyrazoline->ProdB

Figure 1: Divergent 1,3-dipolar cycloaddition routes to 3-azabicyclo[3.1.0]hexanes.

Experimental Protocols

Protocol A: Synthesis via Azomethine Ylides and Cyclopropenes

This protocol is optimized for generating complex, spiro-fused 3-azabicyclo[3.1.0]hexanes. We utilize Protonated Ruhemann's Purple (PRP) as the dipole. Causality Check: In situ generation of azomethine ylides from α -amino acids and carbonyls often leads to complex mixtures due to the high reactivity of the ylide. Using pre-formed, stable PRP ensures a self-validating, clean reaction profile where the sole variable is the cyclopropene's steric bulk .

Materials:

  • Protonated Ruhemann's purple (PRP) (1.0 equiv)

  • Substituted cyclopropene (1.2 equiv)

  • Anhydrous 1,4-dioxane (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, charge PRP (0.5 mmol, 1.0 equiv) and the substituted cyclopropene (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane. Note: Aprotic solvents are strictly required to prevent premature quenching of the ylide.

  • Thermal Activation: Seal the vial and heat the mixture to 65 °C using an oil bath or heating block. Maintain stirring for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:2). The disappearance of the deep purple color of PRP serves as a visual, self-validating indicator of dipole consumption.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by recrystallization from cold methanol (MeOH) or via silica gel flash chromatography to yield the pure spiro-3-azabicyclo[3.1.0]hexane derivative.

Protocol B: Synthesis via Diazoalkanes and Maleimides

This protocol builds the cyclopropane ring onto a pre-existing 5-membered nitrogen heterocycle. Causality Check: Maleimides are highly electron-deficient, making them ideal dipolarophiles for diazoacetates. The reaction is run at elevated temperatures (refluxing toluene) to ensure that the intermediate 1-pyrazoline spontaneously extrudes N2​ , driving the thermodynamic formation of the cyclopropane . (Note: For laboratories avoiding explosive diazoalkanes, modern adaptations utilize N-tosylhydrazones with Palladium catalysis to achieve a similar carbenoid-mediated cyclopropanation ).

Materials:

  • N-Substituted Maleimide (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv) - Caution: Handle behind a blast shield.

  • Anhydrous Toluene (Solvent)

  • Borane-THF complex (1.0 M, for subsequent reduction)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-substituted maleimide (5.0 mmol, 1.0 equiv) in 15 mL of anhydrous toluene in a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dipole Addition: Heat the solution to 110 °C (reflux). Using a syringe pump, add ethyl diazoacetate (7.5 mmol, 1.5 equiv) dropwise over 1 hour. Causality: Slow addition prevents the dimerization of EDA into diethyl fumarate/maleate.

  • Cycloaddition & Extrusion: Maintain reflux for an additional 2 hours. The thermal energy facilitates both the 1,3-DC to the pyrazoline and the immediate extrusion of N2​ gas.

  • In-Process Control (IPC): The cessation of N2​ bubbling indicates the completion of the extrusion step. Verify maleimide consumption via TLC.

  • Isolation: Cool to room temperature, remove toluene under reduced pressure, and purify via flash chromatography to isolate the 3-azabicyclo[3.1.0]hexane-2,4-dione intermediate.

  • Reduction to Target: To obtain the fully saturated 3-azabicyclo[3.1.0]hexane, dissolve the dione in anhydrous THF at 0 °C, add Borane-THF complex (3.0 equiv) dropwise, and reflux for 4 hours. Quench carefully with MeOH and perform a standard acid-base extraction.

Quantitative Data & Strategy Comparison

To assist in route selection, the following table summarizes the operational and mechanistic differences between the two methodologies.

ParameterProtocol A: Azomethine Ylide RouteProtocol B: Diazoalkane Route
Ring Constructed Pyrrolidine (5-membered ring)Cyclopropane (3-membered ring)
1,3-Dipole Source Protonated Ruhemann's Purple (PRP)Ethyl Diazoacetate (EDA)
Dipolarophile Substituted CyclopropeneN-Substituted Maleimide
FMO Control Inverse Electron-DemandNormal Electron-Demand
Reaction Temperature 65 °C (Mild)110 °C (Requires thermal extrusion)
Typical Yields 60% – 91%50% – 85%
Primary Advantage Exceptional diastereofacial selectivity; ideal for complex spirocycles.Highly scalable; utilizes inexpensive, readily available starting materials.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple." Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087." Organic & Biomolecular Chemistry, 15(6), 1228-1235.[Link]

Application Notes and Protocols for the Large-Scale Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azabicyclo[3.1.0]hexane Scaffold

The 2-azabicyclo[3.1.0]hexane ring system is a conformationally constrained proline analogue that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable scaffold for designing potent and selective ligands for a variety of biological targets. Derivatives of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid are key intermediates in the synthesis of numerous pharmacologically active compounds, including antiviral agents, neurokinin receptor antagonists, and other central nervous system (CNS) therapeutics. The development of robust and scalable synthetic routes to these building blocks is therefore of paramount importance for advancing drug discovery programs.

This document provides a detailed guide to the large-scale synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivatives, with a focus on practical, scalable, and safe methodologies. We will delve into the underlying principles of the most effective synthetic strategies, provide detailed experimental protocols, and address the critical safety considerations associated with these processes.

Strategic Approaches to the Synthesis of the 2-Azabicyclo[3.1.0]hexane Core

Several synthetic strategies have been developed to access the 2-azabicyclo[3.1.0]hexane framework. The choice of a particular route for large-scale production depends on factors such as starting material availability, cost, stereochemical requirements, and overall process efficiency. Here, we discuss two prominent and scalable approaches.

Rhodium-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetamide

This modern and highly efficient method has become a preferred route for the stereoselective synthesis of 2-azabicyclo[3.1.0]hexane derivatives. The key transformation involves the rhodium(II)-catalyzed decomposition of a suitably substituted allylic diazoacetamide to generate a rhodium carbene intermediate, which then undergoes a highly diastereoselective intramolecular cyclopropanation.

Causality Behind Experimental Choices for Large-Scale Synthesis:

  • Catalyst Selection: Dirhodium(II) carboxylates, such as rhodium(II) octanoate or rhodium(II) acetate, are highly effective catalysts for this transformation, often requiring very low catalyst loadings (as low as 0.001 mol%), which is a significant advantage for large-scale production due to the high cost of rhodium.[1] The choice of the carboxylate ligand can influence the stereoselectivity of the reaction.

  • Diazo Compound Precursor: The diazoacetamide precursor is typically prepared from the corresponding amine and a diazo-transfer reagent. For large-scale synthesis, the in situ generation of the diazo compound or the use of a stable diazo precursor is often preferred to minimize the handling of potentially explosive diazo compounds.[2][3] Continuous flow technology offers a safer alternative for the generation and immediate consumption of diazo compounds on a large scale.[4]

  • Solvent Choice: The choice of solvent is critical for reaction efficiency, safety, and ease of workup. Chlorinated solvents like dichloromethane are common on a lab scale, but for larger scales, less hazardous and more easily recoverable solvents such as toluene or heptane are preferable.

  • Stereochemical Control: The stereochemistry of the final product is often controlled by the stereochemistry of the starting allylic amine and the directing effect of the substituents.

Workflow for Rhodium-Catalyzed Intramolecular Cyclopropanation:

Allylic_Amine Allylic Amine Precursor Diazoacetamide Allylic Diazoacetamide Allylic_Amine->Diazoacetamide Acylation & Diazo Transfer Diazo_Transfer Diazo-Transfer Reagent Diazo_Transfer->Diazoacetamide Cyclopropanation Intramolecular Cyclopropanation Diazoacetamide->Cyclopropanation Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Cyclopropanation Catalytic Cycle Bicyclic_Ester N-Protected Bicyclic Ester Cyclopropanation->Bicyclic_Ester Deprotection Deprotection & Hydrolysis Bicyclic_Ester->Deprotection Final_Product 2-Azabicyclo[3.1.0]hexane- 3-carboxylic Acid Derivative Deprotection->Final_Product Cyclopropane_Acetal cis-2-Aminomethylcyclopropyl -1,1-dialkyl Acetal Cyclization Intramolecular Cyclization Cyclopropane_Acetal->Cyclization Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Cyclization in Acetic Acid Nitrile_Intermediate N-Acyl-2-cyano-3-azabicyclo [3.1.0]hexane Cyclization->Nitrile_Intermediate Hydrolysis Acid Hydrolysis Nitrile_Intermediate->Hydrolysis Final_Product 2-Azabicyclo[3.1.0]hexane- 3-carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow for synthesis from a cyclopropane precursor.

Detailed Protocols for Large-Scale Synthesis

The following protocol is a representative example for the large-scale synthesis of a protected 2-azabicyclo[3.1.0]hexane-3-carboxylic acid ester via the rhodium-catalyzed intramolecular cyclopropanation route. This protocol is intended as a guide and may require optimization based on the specific substrate and available equipment.

Protocol 1: Large-Scale Synthesis of a Protected 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid Ester

Part A: Synthesis of the Diazoacetamide Precursor

  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the starting allylic amine (1.0 kg, 1.0 equiv) and a suitable aprotic solvent such as dichloromethane or toluene (20 L).

  • Acylation: Cool the solution to 0-5 °C. Slowly add a solution of the corresponding acid chloride (1.1 equiv) in the same solvent (5 L) while maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Work-up: Quench the reaction by the slow addition of water (10 L). Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution (2 x 10 L) and brine (10 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Diazo Transfer: Dissolve the crude amide in a suitable solvent like acetonitrile (20 L) in the 50 L reactor. Add a base such as DBU (1.2 equiv). Cool the mixture to 0-5 °C. Slowly add a solution of a diazo-transfer reagent, for example, p-acetamidobenzenesulfonyl azide (p-ABSA) (1.1 equiv), in acetonitrile (10 L) over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring and Work-up: Stir the reaction at 0-5 °C for 4-6 hours, monitoring for completion by HPLC. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride (15 L). Extract the product with a suitable solvent like ethyl acetate (3 x 15 L). Combine the organic extracts, wash with brine (20 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diazoacetamide is often used in the next step without further purification. Caution: Diazo compounds are potentially explosive and should be handled with extreme care. [2][3][5][6]Avoid high temperatures, strong acids, and metal catalysts other than the one intended for the reaction.

Part B: Rhodium-Catalyzed Intramolecular Cyclopropanation

  • Reaction Setup: In a 100 L jacketed glass reactor, dissolve the crude diazoacetamide from the previous step in a suitable solvent such as toluene or heptane (50 L).

  • Catalyst Addition: Add the rhodium(II) catalyst, for example, rhodium(II) octanoate dimer (0.005 mol%), to the solution under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed. The reaction is typically complete within 2-4 hours. Monitor the reaction by HPLC for the disappearance of the diazoacetamide.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel plug filtration followed by crystallization to afford the desired protected 2-azabicyclo[3.1.0]hexane-3-carboxylic acid ester.

Parameter Value Rationale for Large-Scale
Starting Material Allylic Amine (1.0 kg)Readily available or accessible precursor.
Catalyst Rhodium(II) OctanoateHigh turnover number, low catalyst loading.
Catalyst Loading 0.005 mol%Cost-effective for expensive rhodium catalyst.
Solvent Toluene or HeptaneHigher boiling point for safe reaction at elevated temperatures, less hazardous than chlorinated solvents.
Temperature 80-90 °CControlled decomposition of the diazo compound and efficient cyclopropanation.
Purification CrystallizationAvoids large-scale chromatography, which is often impractical and expensive.

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivatives, particularly via the diazoacetamide route, requires strict adherence to safety protocols.

  • Handling of Diazo Compounds: Diazo compounds are toxic and potentially explosive. [2][3][5][6]They can decompose violently when heated or in the presence of certain metals or strong acids.

    • Recommendation: Whenever possible, generate and use diazo compounds in situ. If isolated, they should be handled in solution and stored at low temperatures. Avoid using ground glass joints and ensure all equipment is free of sharp edges or scratches that could initiate decomposition. All operations involving diazo compounds should be conducted in a well-ventilated fume hood behind a blast shield.

  • Nitrogen Evolution: The cyclopropanation reaction involves the evolution of a large volume of nitrogen gas.

    • Recommendation: The reactor must be equipped with an adequate pressure relief system and vented to a safe area. The rate of the reaction should be carefully controlled to manage the rate of gas evolution.

  • Exothermic Reactions: The decomposition of diazo compounds is exothermic.

    • Recommendation: The reaction temperature must be carefully monitored and controlled using a jacketed reactor with an efficient cooling system. The slow addition of the diazo compound to the hot catalyst solution is a common strategy to control the exotherm.

  • Solvent and Reagent Handling: Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All solvents and reagents should be handled in a well-ventilated area.

Conclusion

The large-scale synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivatives is a challenging but achievable endeavor. The rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetamides represents a highly efficient and stereoselective method that is amenable to scale-up. Careful consideration of catalyst selection, reaction conditions, and, most importantly, safety protocols is essential for the successful and safe implementation of this chemistry on an industrial scale. The multi-step synthesis from cyclopropane precursors offers a viable alternative, particularly when starting material costs are a primary concern. By understanding the principles outlined in these application notes and protocols, researchers and drug development professionals can confidently approach the synthesis of these valuable building blocks for the advancement of new therapeutics.

References

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core - TSpace. (n.d.). Retrieved from [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC. (n.d.). Retrieved from [Link]

  • Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. (2018).
  • Phenyldiazomethane SOP - MSU chemistry. (2013, May 31). Retrieved from [Link]

  • Explosive hazards of diazo compounds and what practical precautions are necessary. (2020). Organic Process Research & Development, 24(9), 1583-1600.
  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. - NSF PAR. (n.d.). Retrieved from [Link]

  • Rhodium(II)‐Catalyzed Cyclopropanation - ResearchGate. (n.d.). Retrieved from [Link]

  • EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents. (n.d.).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI. (2023, April 25). Retrieved from [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). (2024, November 10). Journal of Organic and Pharmaceutical Chemistry, 22(3), 25-34.
  • US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents. (n.d.).
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. (2017). Organic & Biomolecular Chemistry, 15(5), 1228-1235.
  • Bicyclic Peptides as Next-Generation Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Current development of bicyclic peptides. (2022, November 22). Chinese Chemical Letters, 34(5), 107887.
  • Synthesis of Trienes by Rhodium-Catalyzed Assembly and Disassembly of Non-Acceptor Cyclopropanes | ACS Catalysis - ACS Publications. (2020, February 18). Retrieved from [Link]

  • 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1) - PubChem. (n.d.). Retrieved from [Link]

  • Derivatives of 3-azabicyclo\3.1.0\hexane and processes for their preparation - European Patent Office - EP 0007128 A1. (1980, January 23). Retrieved from [Link]

  • EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents. (n.d.).
  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed. (2024, July 10). Retrieved from [Link]

  • Bicyclic peptides: Paving the road for therapeutics of the future | Request PDF. (2026, February 25). Retrieved from [Link]

  • WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents. (n.d.).
  • Large scale HPLC purification of peptides: The art of using spher - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid - Anaspec. (n.d.). Retrieved from [Link]

  • WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents. (n.d.).
  • Straightforward Synthesis of Cyclic and Bicyclic Peptides | Organic Letters. (2013, April 9). Retrieved from [Link]

Sources

Application Note: Utilizing (1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The development of peptidomimetic drugs often requires overcoming the inherent pharmacokinetic liabilities of natural peptides, particularly their susceptibility to proteolytic degradation and high entropic penalties upon target binding. (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid —and its stereospecific derivatives such as the (1R,2S,5S) isomer—serves as a highly specialized, conformationally restricted proline methanologue[1].

By fusing a cyclopropane ring to the pyrrolidine core, this unnatural amino acid locks the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This restriction forces the peptide into a pre-organized bioactive conformation (often stabilizing Type VIa β -turns), which dramatically reduces the entropic penalty of binding to target proteases[1].

Historically, this bicyclic scaffold was the cornerstone of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir [2]. More recently, the 6,6-dimethyl derivative of this scaffold was repurposed and optimized to create Nirmatrelvir , the active SARS-CoV-2 Main Protease (Mpro) inhibitor in Paxlovid[3][4].

Pharmacokinetic & Structural Impact

The substitution of standard L-Proline with the [3.1.0] bicyclic system fundamentally alters the biophysical properties of the resulting peptidomimetic. The table below summarizes these quantitative and qualitative shifts.

PropertyL-Proline(1R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic AcidMechanistic Causality
Backbone Conformation Flexible (Rapid Cis/Trans isomerization)Highly Restricted (Trans-amide favored)The fused cyclopropane ring introduces severe steric clashes in the cis state, locking the ϕ / ψ angles[1].
Proteolytic Stability Susceptible to host prolyl endopeptidases>95% Resistance in human plasma (t½ > 24h)The unnatural bicyclic bulk prevents active-site recognition and cleavage by endogenous host proteases.
Target Binding Entropy ( ΔS ) High entropic penalty upon bindingMinimal entropic penaltyThe pre-organized rigid conformation perfectly mimics the bound transition state of the target protease[4].
Lipophilicity (LogP) BaselineIncreased by ~0.5 - 0.8 unitsThe hydrocarbon cyclopropane ring increases overall hydrophobicity, significantly enhancing cellular permeability.

Mechanistic Pathway Visualization

The following workflow illustrates the strategic incorporation of the bicyclic proline analog into a peptidomimetic warhead, culminating in the covalent inhibition of a target protease (e.g., SARS-CoV-2 Mpro).

G A Bicyclic Proline Analog B HATU/DIPEA Coupling A->B Activation C Peptidomimetic Scaffold B->C Amine Addition D Target Protease (e.g., Mpro/NS3) C->D Active Site Binding E Covalent Inhibition D->E Cys/Ser Alkylation

Workflow from bicyclic proline analog synthesis to covalent protease inhibition.

Validated Experimental Protocols

Working with (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid requires specific synthetic adjustments. The secondary amine is highly sterically hindered, and the α -carbon is prone to epimerization if over-activated. The protocols below are designed as self-validating systems with integrated In-Process Quality Controls (IPQC).

Protocol A: Solution-Phase Coupling for Peptidomimetic Warhead Synthesis

Objective: Couple the Boc-protected bicyclic proline to a primary amine (e.g., a glutamine surrogate) without epimerization[4].

Reagents:

  • Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq)

  • Amine component (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation (Causality: Minimizing Epimerization): Dissolve the Boc-protected bicyclic acid in anhydrous DMF (0.2 M) under an Argon atmosphere. Chill the reaction flask to exactly 0 °C using an ice bath. Explanation: The cyclopropane ring increases the acidity of the α -proton. Activating at 0 °C prevents base-catalyzed racemization.

  • Ester Formation: Add HATU (1.1 eq) to the solution, followed immediately by DIPEA (1.5 eq). Stir at 0 °C for 10 minutes to form the highly reactive 7-azabenzotriazole active ester.

  • Amine Addition: Dissolve the amine component in a minimal volume of DMF with the remaining DIPEA (1.5 eq). Add this dropwise to the activated ester solution over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • IPQC (Self-Validation): Monitor reaction completion via LC-MS. The mass of the active ester intermediate should completely disappear, replaced by the product mass.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with 5% NaHCO3​ , 1M HCl , and brine to remove urea byproducts and excess DIPEA. Dry over Na2​SO4​ and concentrate under vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Coupling an incoming Fmoc-amino acid ONTO the secondary amine of the resin-bound bicyclic proline.

Step-by-Step Methodology:

  • Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 x 5 mins) to remove the Fmoc group from the bicyclic proline.

  • IPQC (Chloranil Test): Perform a Chloranil test (not a Kaiser test). Causality: The Kaiser test relies on primary amines and will yield a false negative for the secondary amine of the [3.1.0] system. A successful deprotection will yield a blue/green color on the resin beads.

  • High-Energy Coupling: Due to extreme steric hindrance from the cyclopropane ring, standard DIC/HOBt will fail.

    • Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and COMU (4.0 eq) in DMF.

    • Add sym-Collidine (8.0 eq) instead of DIPEA. Causality: sym-Collidine is less nucleophilic and prevents premature capping or side reactions during slow couplings.

    • Add the mixture to the resin and react at 50 °C for 45 minutes (using a microwave peptide synthesizer) or room temperature for 4 hours .

  • IPQC Validation: Repeat the Chloranil test. The beads must be colorless/yellow , indicating complete acylation of the hindered secondary amine. If green, repeat step 3.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized peptidomimetic, rigorous analytical validation is required[5].

  • Chiral HPLC: The synthesis of the bicyclic proline can yield up to four stereoisomers[5]. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/Isopropanol gradient to verify the enantiomeric excess (ee > 99%) of the (1R,2S,5S) isomer before peptide coupling.

  • 2D-NMR (NOESY/ROESY): To confirm the restricted backbone conformation, perform 2D-NMR in aqueous solution. The absence of cross-peaks between the α -proton of the preceding residue and the α -proton of the bicyclic proline confirms the suppression of the cis-amide conformer, validating the structural rationale of the drug design.

References

  • National Cancer Institute (NCI). "Definition of boceprevir - NCI Drug Dictionary." National Institutes of Health. Available at:[Link]

  • PubChem. "6,6-Dimethyl-3-azabicyclo(3.1.0)hexane | C7H13N." National Center for Biotechnology Information. Available at:[Link]

  • Hammond et al. "Oral Nirmatrelvir for High-Risk, Nonhospitalized Adults with Covid-19." The New England Journal of Medicine, 2022. Available at:[Link]

  • Lin et al. "Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Pitscheider et al. "From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease." Molecules (MDPI), 2022. Available at:[Link]

  • Wuitschik et al. "Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Application Note: Strategic Implementation of Bicyclic Amino Acids in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery. While natural peptides offer high target specificity, they are fundamentally limited by rapid proteolytic degradation and poor oral bioavailability. Bicyclic amino acids—unnatural building blocks containing fused or bridged ring systems (e.g., octahydroindole, methanoprolines, and azabicyclo-alkanes)—solve these limitations by imposing severe conformational constraints on the peptide backbone. This application note details the thermodynamic rationale, quantitative advantages, and optimized synthetic protocols for integrating bicyclic amino acids into drug design workflows.

Mechanistic Rationale: The Thermodynamics of Conformational Restriction

The primary driver for incorporating bicyclic amino acids into a drug scaffold is the manipulation of binding thermodynamics. Natural linear peptides possess highly flexible backbones with multiple rotatable bonds (dihedral angles ϕ , ψ , and χ ). When a linear peptide binds to a target receptor, it must "freeze" into a specific bioactive conformation (such as a β -turn or α -helix). This massive loss of conformational degrees of freedom results in a high entropic penalty ( ΔS≪0 ) , which thermodynamically weakens the overall binding affinity ( Kd​ ).

By replacing standard amino acids with bicyclic analogs, medicinal chemists effectively "pre-organize" the molecule. The fused ring systems physically lock the dihedral angles into the desired bioactive geometry prior to target engagement. Consequently, the entropic penalty upon binding is drastically reduced (). Furthermore, the unnatural steric bulk of the bicyclic scaffold physically shields adjacent amide bonds from the active sites of proteolytic enzymes, preventing degradation.

Thermodynamics Linear Linear Peptide (High Flexibility) EntropyHigh High Entropic Penalty (ΔS << 0) Linear->EntropyHigh Target Binding Bicyclic Bicyclic Peptidomimetic (Pre-organized) EntropyLow Low Entropic Penalty (ΔS ≈ 0) Bicyclic->EntropyLow Target Binding ResultPoor Weak Binding & Rapid Proteolysis EntropyHigh->ResultPoor Thermodynamic Cost ResultGood High Affinity (Kd) & Protease Resistant EntropyLow->ResultGood Thermodynamic Gain

Thermodynamic advantage of bicyclic amino acids in target binding.

Quantitative Impact on Pharmacokinetics and Pharmacodynamics

The structural diversity of bicyclic amino acids allows them to act as highly specific dipeptide isosteres and reverse-turn mimetics (). The table below summarizes the typical quantitative improvements observed when transitioning a lead compound from a linear sequence to a bicyclic peptidomimetic (data generalized from optimizations of viral protease and integrin inhibitors).

Peptide Scaffold TypeRepresentative StructureRelative Entropic Penalty ( ΔS )Target Binding Affinity ( Kd​ )Serum Half-Life ( t1/2​ )Protease Stability
Linear Peptide Standard natural amino acidsHighHigh nanomolar (~500 nM)< 15 minutesPoor
Monocyclic Mimetic Proline / Pipecolic acidModerateLow nanomolar (~50 nM)2 - 4 hoursModerate
Bicyclic Mimetic Octahydroindole / MethanoprolineLowPicomolar to sub-nanomolar (< 1 nM)> 24 hoursExcellent

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Bicyclic Scaffolds

Integrating bicyclic amino acids into a peptide chain requires significant deviations from standard SPPS protocols. Causality of Protocol Adjustments: Bicyclic amino acids (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid) exhibit extreme steric hindrance around the α -carbon and the secondary amine. Traditional carbodiimide (DIC) or benzotriazole (HBTU) coupling reagents often fail to form the active ester efficiently, leading to truncated sequences. To overcome this, highly reactive uronium salts (HATU or COMU) must be utilized, paired with a self-validating colorimetric feedback loop ().

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Action: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Rationale: Proper swelling exposes the internal reactive sites of the polymer matrix, which is critical when coupling bulky unnatural amino acids.

2. Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 min).

3. Steric Activation & Coupling

  • Action: In a separate vial, dissolve 3.0 equivalents (eq) of the Fmoc-protected bicyclic amino acid and 2.9 eq of COMU (or HATU) in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin.

  • Action: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature, or utilize microwave assistance (75°C for 15 minutes).

  • Rationale: COMU is selected over HBTU because its morpholino-based leaving group is less susceptible to steric clashes, drastically improving the coupling efficiency of hindered N-alkyl and bicyclic systems.

4. Self-Validation: Colorimetric Testing

  • Action: Extract a few resin beads and perform a Chloranil Test (if the bicyclic amino acid presents a secondary amine, like a proline analog) or a Kaiser Test (for primary amines).

  • Validation Logic: A positive result (blue/green beads) indicates unreacted amines, triggering an immediate double-coupling cycle using a different activator (e.g., PyBOP/HOAt) to prevent deletion sequences. A negative result (colorless/yellow beads) validates successful coupling, allowing the workflow to proceed.

5. Capping and Cleavage

  • Action: Cap any trace unreacted amines using Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes.

  • Action: Cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS_Workflow Deprotect 1. Fmoc Deprotection 20% Piperidine in DMF Activate 2. Steric Activation COMU/HATU + DIPEA Deprotect->Activate Couple 3. Extended Coupling Double Coupling / Microwave Activate->Couple Test 4. Colorimetric Test Chloranil / Kaiser Test Couple->Test Test->Activate Positive (Incomplete) Cleave 5. Cleavage TFA Cocktail Test->Cleave Negative (Complete) Purify 6. RP-HPLC Target Peptidomimetic Cleave->Purify

Optimized SPPS workflow for sterically hindered bicyclic amino acids.

Conclusion

The application of bicyclic amino acids represents a paradigm shift in rational drug design. By leveraging the thermodynamic advantages of conformational restriction, researchers can transform highly active but metabolically unstable linear peptides into robust, orally bioavailable drug candidates. Success in this domain relies heavily on understanding the steric demands of these molecules and adapting synthetic protocols—such as utilizing COMU/HATU activation and rigorous self-validating cleavage tests—to ensure high-fidelity peptidomimetic assembly.

References

  • Hanessian, S., & Auzzas, L. (2008). "The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids." Accounts of Chemical Research, 41(10), 1241-1251.[Link]

  • Trabocchi, A., Scarpi, D., & Guarna, A. (2008). "Structural diversity of bicyclic amino acids." Amino Acids, 34(1), 1-24.[Link]

Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexanes via C-H Activation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, making it an ideal scaffold for engaging with biological targets.[1][2][3] This bicyclic system is a core component of numerous biologically active compounds, including opioid receptor antagonists and potent antitumor agents.[4][5] The growing importance of this scaffold in pharmaceutical development has spurred the demand for efficient and stereocontrolled synthetic methods.[6]

Traditionally, the synthesis of 3-azabicyclo[3.1.0]hexanes has relied on multi-step sequences, often with limitations in substrate scope and stereocontrol.[7] Modern synthetic chemistry, however, has witnessed the ascent of C-H activation as a powerful and atom-economical strategy for the construction of complex molecular architectures.[8] This guide details cutting-edge, enantioselective methods for the synthesis of 3-azabicyclo[3.1.0]hexanes that leverage transition-metal-catalyzed C-H activation, providing researchers with robust and practical protocols for accessing these valuable compounds.

This document will focus on two prominent and complementary methodologies: a Rhodium(III)-catalyzed C-H activation/cis-cyclopropanation followed by an Iridium(III)-catalyzed reductive amination, and a Palladium(0)-catalyzed enantioselective C-H functionalization of cyclopropanes.

Methodology 1: Sequential Rh(III)-Catalyzed C-H Activation and Ir(III)-Catalyzed Reductive Amination

This powerful two-step protocol, developed by Cramer and co-workers, offers a flexible and highly enantioselective route to a diverse range of substituted 3-azabicyclo[3.1.0]hexanes.[3][9][10][11][12] The strategy hinges on an initial enantioselective cis-cyclopropanation of N-enoxysuccinimides with acrolein, directed by a chiral CpxRh(III) catalyst. The resulting dicarbonyl cis-cyclopropane intermediate is then efficiently converted to the final product through a diastereoselective iterative reductive amination catalyzed by a Cp*Ir(III) complex.[3][9][10][11]

Conceptual Workflow

The overall transformation can be visualized as a convergent assembly of the 3-azabicyclo[3.1.0]hexane core from three simple building blocks: an N-enoxysuccinimide, acrolein, and a primary amine.

workflow1 cluster_step1 Step 1: Rh(III)-Catalyzed Enantioselective cis-Cyclopropanation cluster_step2 Step 2: Ir(III)-Catalyzed Diastereoselective Reductive Amination N-enoxysuccinimide N-enoxysuccinimide cis-Dicarbonyl Cyclopropane cis-Dicarbonyl Cyclopropane N-enoxysuccinimide->cis-Dicarbonyl Cyclopropane Acrolein Acrolein Acrolein->cis-Dicarbonyl Cyclopropane Chiral CpxRh(III) Catalyst Chiral CpxRh(III) Catalyst Chiral CpxRh(III) Catalyst->cis-Dicarbonyl Cyclopropane C-H Activation 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane cis-Dicarbonyl Cyclopropane->3-Azabicyclo[3.1.0]hexane Primary Amine Primary Amine Primary Amine->3-Azabicyclo[3.1.0]hexane Cp*Ir(III) Catalyst Cp*Ir(III) Catalyst Cp*Ir(III) Catalyst->3-Azabicyclo[3.1.0]hexane Iterative Reductive Amination

Caption: Workflow for the sequential Rh/Ir catalyzed synthesis.

Mechanism of Enantioselective cis-Cyclopropanation

The key to the high enantioselectivity of the first step lies in the tailored chiral cyclopentadienyl (Cpx) ligand on the rhodium catalyst.[9][10] The reaction proceeds through a directed C-H activation of the N-enoxysuccinimide, followed by coordination of acrolein. Migratory insertion and reductive elimination then furnish the cis-cyclopropane product. The bulky nature of the chiral ligand effectively shields one face of the rhodium center, leading to a highly stereocontrolled cyclopropanation.[12]

Protocol 1: Rh(III)-Catalyzed Enantioselective cis-Cyclopropanation

Materials:

  • N-enoxysuccinimide (1.0 equiv)

  • Acrolein (1.2 equiv)

  • Chiral Rhodium Catalyst ([CpxRh(cod)]) (2.5 mol%)

  • Silver acetate (AgOAc) (10 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (0.2 M)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the N-enoxysuccinimide, chiral rhodium catalyst, and silver acetate.

  • Add TFE via syringe and stir the mixture for 5 minutes at room temperature.

  • Add acrolein dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Cp*Ir(III)-Catalyzed Diastereoselective Reductive Amination

Materials:

  • cis-Dicarbonyl cyclopropane (from Protocol 1) (1.0 equiv)

  • Primary amine (1.1 equiv)

  • [Cp*IrCl2]2 (1.0 mol%)

  • Formic acid (25 equiv)

  • Triethylamine (10 equiv)

  • Water (0.1 M)

Procedure:

  • To a screw-cap vial, add the cis-dicarbonyl cyclopropane, primary amine, and [Cp*IrCl2]2.

  • Add water, followed by triethylamine and then formic acid.

  • Seal the vial and stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.1.0]hexane.

Data Summary: Rh/Ir Catalyzed Synthesis
EntryN-EnoxysuccinimidePrimary AmineYield (%)er
1PhenylBenzylamine8596:4
24-Methoxyphenyl4-Methoxybenzylamine8297:3
34-ChlorophenylBenzylamine8895:5
4NaphthylCyclohexylamine7594:6

Yields are for the two-step sequence. Enantiomeric ratio (er) was determined by chiral HPLC analysis of the final product.

Methodology 2: Palladium(0)-Catalyzed Enantioselective C-H Functionalization of Cyclopropanes

This approach provides a direct and modular route to highly substituted 3-azabicyclo[3.1.0]hexanes through an enantioselective Pd(0)-catalyzed C-H functionalization of a cyclopropane precursor.[13][14] A key feature of this method is the use of a modular and bench-stable diazaphospholane ligand, which enables high enantioselectivity.[13][14] The resulting cyclic ketimine products can be further functionalized in one-pot processes, allowing for the rapid construction of diverse libraries of substituted pyrrolidines.[13]

Conceptual Workflow

This methodology involves the intramolecular C-H arylation of a cyclopropane-tethered substrate bearing a trifluoroacetimidoyl chloride moiety.

workflow2 Cyclopropane Substrate Cyclopropane Substrate Cyclic Ketimine Cyclic Ketimine Cyclopropane Substrate->Cyclic Ketimine Pd(0)-Catalyzed C-H Functionalization Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Cyclic Ketimine Chiral Ligand Chiral Ligand Chiral Ligand->Cyclic Ketimine 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane Cyclic Ketimine->3-Azabicyclo[3.1.0]hexane Nucleophilic Addition (One-Pot) Nucleophile Nucleophile Nucleophile->3-Azabicyclo[3.1.0]hexane

Caption: Workflow for the Pd-catalyzed C-H functionalization.

Mechanism of Enantioselective C-H Functionalization

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the trifluoroacetimidoyl chloride. The resulting Pd(II) species then undergoes an enantioselective intramolecular C-H activation of the cyclopropane ring. This step is directed by the nitrogen atom and the stereochemistry is controlled by the chiral diazaphospholane ligand. Reductive elimination furnishes the cyclic ketimine product and regenerates the Pd(0) catalyst.

Protocol 3: Pd(0)-Catalyzed Enantioselective C-H Functionalization

Materials:

  • Cyclopropane-tethered trifluoroacetimidoyl chloride (1.0 equiv)

  • [Pd(allyl)Cp] (2.5 mol%)

  • Chiral diazaphospholane ligand (5.0 mol%)

  • Cesium acetate (CsOAc) (1.5 equiv)

  • Toluene (0.1 M)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with [Pd(allyl)Cp], the chiral diazaphospholane ligand, and cesium acetate.

  • Add a solution of the cyclopropane substrate in toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 1 hour.

  • Cool the reaction to room temperature.

  • For one-pot derivatization, add the desired nucleophile (e.g., an organometallic reagent or an amine) and stir at the appropriate temperature until the reaction is complete.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Data Summary: Pd-Catalyzed Synthesis
EntryR1R2NucleophileYield (%)er
1HHPhMgBr7895:5
2MeHMeLi8597:3
3HPhBnNH27294:6
4PhPhNaBH49096:4

Yields are for the two-step, one-pot sequence. Enantiomeric ratio (er) was determined by chiral HPLC analysis.

Troubleshooting and Expert Insights

  • Low Enantioselectivity in Rh-catalyzed Cyclopropanation: The purity and handling of the chiral rhodium catalyst are critical. Ensure the catalyst is stored under an inert atmosphere and handled using appropriate Schlenk techniques. The choice of solvent can also influence enantioselectivity; TFE is generally optimal for this transformation.

  • Incomplete Reductive Amination: The activity of the Cp*Ir(III) catalyst can be sensitive to impurities. Ensure the starting dicarbonyl cyclopropane is sufficiently pure. The ratio of formic acid to triethylamine can also be optimized to improve reaction efficiency.

  • Poor Yield in Pd-catalyzed C-H Functionalization: The reaction is sensitive to air and moisture. Strict anaerobic and anhydrous conditions are essential. The quality of the cesium acetate base can also impact the yield; it is recommended to use freshly dried base.

  • Ligand Selection: The modularity of the chiral ligands in both methodologies allows for fine-tuning of the reaction. If suboptimal results are obtained with a standard ligand, screening a small library of related ligands with different steric and electronic properties may lead to improved outcomes.

Conclusion

The enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes via C-H activation represents a significant advancement in synthetic methodology. The Rh/Ir sequential catalysis and the Pd-catalyzed C-H functionalization approaches described herein offer researchers powerful and versatile tools for accessing this important class of molecules. These protocols, grounded in robust mechanistic understanding, provide a clear roadmap for the efficient and stereocontrolled synthesis of a wide array of 3-azabicyclo[3.1.0]hexane derivatives for applications in drug discovery and development.

References

  • Lahtigui, O., Forster, D., Duchemin, C., & Cramer, N. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209–6215. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. [Link]

  • Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(36), 12398–12401. [Link]

  • Cramer, N. (2019). An Enantioselective CpxRh(III)-Catalyzed C–H Functionalization/Ring-Opening Route to Chiral Cyclopentenylamines. Angewandte Chemie International Edition, 58(8), 2514-2518. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]

  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a ‘magic methyl’ giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608–4611. [Link]

  • Davies, H. M., & Lee, G. H. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(21), 5538–5541. [Link]

  • Wang, S.-G., & Cramer, N. (2019). An Enantioselective CpxRh(III)-Catalyzed C-H Functionalization / Ring-Opening Route to Chiral Cyclopentenylamines. Infoscience, 1. [Link]

  • Ye, B., & Cramer, N. (2012). Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C–H Functionalizations. Journal of the American Chemical Society, 134(45), 18558–18561. [Link]

  • Wasa, M., Engle, K. M., Lin, D. W., Yoo, E. J., & Yu, J.-Q. (2012). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 134(45), 18562–18565. [Link]

  • Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 843–853. [Link]

  • Bonnaud, B., & Bigg, D. C. H. (1993). Stereoselective synthesis of cis and trans 2‐substituted 1‐phenyl‐3‐azabicyclo[3.1.0]hexanes. Journal of Heterocyclic Chemistry, 30(2), 481-485. [Link]

  • Kündig, E. P., & Cramer, N. (2010). Enantioselective Rhodium-Catalyzed Allylic CH Activation for the Addition to Conjugated Dienes. Angewandte Chemie International Edition, 49(50), 9693–9696. [Link]

  • Tran, D. N., & Cramer, N. (2011). Highly Selective Rhodium Catalyzed Domino C–H Activation/Cyclizations. CHIMIA International Journal for Chemistry, 65(4), 256–259. [Link]

  • Zhang, Y., Zhang, J.-J., Lou, L., Lin, R., Cramer, N., Wang, S.-G., & Chen, Z. (2024). Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews. [Link]

  • Yoshino, T., & Matsunaga, S. (2017). Diverse Approaches for Enantioselective C–H Functionalization Reactions Using Group 9 CpxMIII Catalysts. Accounts of Chemical Research, 50(9), 2289–2300. [Link]

  • Mas-Roselló, J., Herraiz, A. G., Audic, B., Laverny, A., & Cramer, N. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(30), 16294–16315. [Link]

  • Feng, J., Kasun, Z. A., & Krische, M. J. (2016). Enantioselective Alcohol C-H Functionalization for Polyketide Construction: Unlocking Redox-Economy and Site-Selectivity for Ideal Chemical Synthesis. Journal of the American Chemical Society, 138(17), 5467–5478. [Link]

  • Lucas, E. L., Lam, N. Y. S., Zhuang, Z., Chan, H. S. S., Strassfeld, D. A., & Yu, J.-Q. (2019). Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. Accounts of Chemical Research, 52(3), 743–757. [Link]

  • Wang, X., & Li, X. (2022). Palladium-catalyzed enantioselective C–H functionalization via C–H palladation. Trends in Chemistry, 4(3), 220–235. [Link]

  • Feng, J., & Krische, M. J. (2021). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic Chemistry Frontiers, 8(23), 6614–6619. [Link]

  • Hull, J. F., Himeda, Y., Wang, W.-H., Hashiguchi, B., Periana, R., & Fujita, E. (2012). Catalytic interconversion between hydrogen and formic acid at ambient temperature and pressure. Nature Chemistry, 4(5), 383–388. [Link]

  • Wang, W., & Li, X. (2023). Recent Advances in Rhodium-Catalyzed Electrochemical CH Activation. Chemistry – An Asian Journal, 18(11), e202300060. [Link]

  • Liu, B., Yang, L., Li, P., Wang, F., & Li, X. (2021). Recent advances in transition metal-catalyzed olefinic C–H functionalization. Organic Chemistry Frontiers, 8(7), 1678–1710. [Link]

  • Jia, Z.-J., & Cramer, N. (2016). General Enantioselective C-H Activation with Efficiently Tunable Cyclopentadienyl Ligands. Angewandte Chemie International Edition, 55(2), 520–523. [Link]

  • Thongpaen, J., & Cramer, N. (2020). Chiral N‐Heterocyclic Carbene Ligands Enable Asymmetric C−H Bond Functionalization. Chimia, 74(4), 278–284. [Link]

  • Hou, M., & Li, X. (2020). Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies. Chinese Journal of Chemistry, 38(10), 1167–1176. [Link]

  • Wang, S.-G., & Cramer, N. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis, 11(11), 6649–6660. [Link]

  • Zhang, Z., & Cramer, N. (2022). Achiral Cp*Rh(III)/Chiral Lewis Base Cooperative Catalysis for Enantioselective Cyclization via C–H Activation. Journal of the American Chemical Society, 144(16), 7111–7116. [Link]

  • Zhang, Z., & Cramer, N. (2017). A Role for Pd(IV) in Catalytic Enantioselective C–H Functionalization with Monoprotected Amino Acid Ligands under Mild Conditions. Journal of the American Chemical Society, 139(24), 8309–8315. [Link]

  • Sigman, M. S., & Gligorich, K. M. (2011). Enantioselectivity Model for Pd-Catalyzed C–H Functionalization Mediated by the Mono-N-protected Amino Acid (MPAA) Family of Ligands. ACS Catalysis, 1(11), 1437–1442. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. Chemical Society Reviews, 38(11), 3071–3084. [Link]

  • Wu, Q.-F., & Cramer, N. (2017). Rhodium-catalyzed C–H functionalization with N-acylsaccharins. Organic & Biomolecular Chemistry, 15(47), 9993–9996. [Link]

  • de Souza, R. O. M. A., & de Oliveira, K. T. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(11), 2235–2255. [Link]

  • Fujita, K.-i., & Yamaguchi, R. (2005). Cp*Ir Complex‐Catalyzed Hydrogen Transfer Reactions Directed Toward Environmentally Benign Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan, 63(11), 1082–1091. [Link]

  • Fedorov, A., Lishchynskyi, A., & Grushin, V. V. (2015). Efficient Cp*Ir Catalysts with Imidazoline Ligands for CO2 Hydrogenation. OSTI.GOV. [Link]

  • Zhang, J., & Krische, M. J. (2015). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. Organic Letters, 17(11), 2759–2761. [Link]

  • Szabó, M. J., Csók, Z., Kállay, M., & Tőke, L. (2017). DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. The Journal of Physical Chemistry C, 121(48), 26869–26878. [Link]

  • Burk, M. J. (2000). Modular Phospholane Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 363–372. [Link]

  • Kempe, R. (2016). A modular approach to neutral P,N-ligands: synthesis and coordination chemistry. Beilstein Journal of Organic Chemistry, 12, 830–837. [Link]

  • Kempe, R. (2023). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. ChemPlusChem, 88(10), e202300163. [Link]

  • Kempe, R. (2018). Modular synthesis of triphenylphosphine-derived cage ligands for rhodium-catalyzed hydroformylation applications. Dalton Transactions, 47(30), 10113–10117. [Link]

  • Zhang, Z., & Cramer, N. (2023). Palladium-Catalyzed Enantioselective Rearrangement of Dienyl Cyclopropanes. Chemical Science, 14(12), 3346–3351. [Link]

  • Zhang, Z., & Cramer, N. (2025). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules, 30(7), 1338. [Link]

  • Zhang, Z., & Krische, M. J. (2024). Rh-Catalyzed Enantioselective Hydroalkenylative Cyclization of 1,6-Enynes Constructing All-Carbon Quaternary Stereocenters. ACS Catalysis, 14(7), 4906–4911. [Link]

  • Zhang, Z., & Krische, M. J. (2021). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 143(45), 18889–18895. [Link]

  • Roy, D. (2021). Rhodium‐catalyzed‐directed CH activation and annulation for the... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the intricate challenges of constructing these highly strained, rigid 3D scaffolds.

Spiro-fused 3-azabicyclo[3.1.0]hexanes are critical bioisosteres and pharmacophores, frequently utilized in the development of mu-opioid receptor antagonists, histone deacetylase inhibitors, and nonnarcotic analgesics [1, 3]. However, their synthesis—typically driven by 1,3-dipolar cycloadditions or transition-metal-catalyzed cyclopropanations—is fraught with issues related to reagent instability, poor diastereofacial selectivity, and catalyst poisoning.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Mechanistic Workflows

The most reliable modern approach to spiro-fused 3-azabicyclo[3.1.0]hexanes is the 1,3-dipolar cycloaddition ([3+2] cycloaddition) of cyclopropenes with stable azomethine ylides (such as those derived from Ruhemann's purple or isatin/amino acid condensations) [1, 2].

G A Cyclopropene (Dipolarophile) C [3+2] Cycloaddition (HOMO-LUMO Controlled) A->C B Azomethine Ylide (e.g., Ruhemann's Purple) B->C D Spiro-fused 3-azabicyclo[3.1.0]hexane C->D Kinetic Control

Fig 1. 1,3-Dipolar cycloaddition pathway for spiro-fused 3-azabicyclo[3.1.0]hexanes.

Troubleshooting & FAQs

Q1: I am observing significant decomposition of my 1,2-disubstituted cyclopropene before the cycloaddition completes, resulting in complex mixtures and low yields. How can I stabilize the reaction? Causality: Cyclopropenes are highly strained systems (~54 kcal/mol ring strain). At elevated temperatures or in the presence of trace Lewis acidic impurities, they rapidly undergo thermal polymerization or strain-release ring-opening isomerization into dienes. Furthermore, using protic solvents can prematurely protonate the azomethine ylide, quenching the 1,3-dipole before the cycloaddition can occur. Solution: Shift your solvent system to strictly anhydrous, aprotic solvents such as 1,4-dioxane or DMF, and strictly cap the reaction temperature at 65 °C. Filatov et al. demonstrated that 1,4-dioxane at 65 °C suppresses cyclopropene degradation while maintaining sufficient thermal energy to drive the cycloaddition, improving yields from <40% to 78% [1].

Q2: My [3+2] cycloaddition yields a nearly 1:1 mixture of exo and endo diastereomers. How do I improve the diastereofacial selectivity? Causality: The cycloaddition is kinetically controlled by the HOMO(cyclopropene)–LUMO(ylide) energy gap. If the cyclopropene lacks sufficient steric bias, the ylide can approach from either face of the pi-bond with nearly equal activation energies. Solution: Introduce bulky substituents at the C3 position of the cyclopropene (e.g., 3,3-disubstitution, such as 3-methyl-3-phenylcyclopropene). This sterically blocks one face of the alkene. Density Functional Theory (DFT) calculations confirm that the ylide is forced to attack from the less hindered trajectory, lowering the transition-state energy for the major diastereomer and pushing the diastereomeric ratio (dr) to >95:5 [1, 2].

Q3: When attempting a Pd-catalyzed cyclopropanation of maleimides using N-tosylhydrazones to form the 3-azabicyclo[3.1.0]hexane core, my catalyst seems to die, and yields stall at <20%. What is happening? Causality: Unprotected secondary amines or strongly coordinating heteroatoms in your substrate outcompete the transient Pd-carbene intermediate for palladium coordination. This leads to the formation of stable, off-cycle Pd-amine complexes, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Mask all secondary amines with sterically demanding or electron-withdrawing protecting groups (e.g., N-Boc or N-benzyl) to reduce their Lewis basicity prior to the cyclopropanation step. This ensures the palladium catalyst remains free to decompose the N-tosylhydrazone into the active carbene species [3].

Diagnostic Logic Tree

Use the following diagnostic tree to rapidly identify the root cause of failed syntheses in your workflow.

LogicTree Start Issue: Low Yield / Poor dr Q1 Is cyclopropene degrading? Start->Q1 Q2 Is the ylide generation failing? Start->Q2 Q3 Poor facial selectivity? Start->Q3 Sol1 Lower temp to 65°C Use aprotic solvent (1,4-Dioxane) Q1->Sol1 Yes Sol2 Check amine/carbonyl condensation Ensure anhydrous conditions Q2->Sol2 Yes Sol3 Increase steric bulk on cyclopropene C3 position Q3->Sol3 Yes

Fig 2. Troubleshooting logic tree for low yields and poor diastereoselectivity.

Quantitative Method Comparison

To assist in selecting the optimal synthetic route for your specific target, compare the standard parameters of the two most prevalent methodologies:

Synthetic MethodologyKey ReagentsCatalyst / ConditionsTypical YieldDiastereoselectivity (dr)Primary Challenge
1,3-Dipolar Cycloaddition [1, 2]Cyclopropene + Azomethine Ylide (PRP/Isatin)1,4-dioxane or Propanol, 65–90 °C60–91%> 95:5 (with C3-substitution)Cyclopropene thermal instability
Pd-Catalyzed Cyclopropanation [3]Maleimide + N-TosylhydrazonePd(OAc)2, LiOtBu, 1,4-dioxane, 90 °C70–85%> 90:10Catalyst poisoning by free amines

Validated Step-by-Step Protocol

Synthesis of Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes via Ruhemann's Purple (PRP) This protocol utilizes a self-validating colorimetric shift to ensure reaction completion, minimizing the need for constant LC-MS sampling.

Materials Required:

  • Protonated Ruhemann's purple (PRP) (1.0 mmol)

  • 3,3-Disubstituted cyclopropene (e.g., 1,2-diphenylcyclopropene) (1.2 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add PRP (1.0 mmol) and anhydrous 1,4-dioxane (10 mL). The solution will exhibit an intense, deep purple color characteristic of the highly conjugated azomethine ylide.

  • Addition: Slowly add the cyclopropene (1.2 mmol) dropwise via syringe at room temperature. Causality: Adding the strained cyclopropene slowly prevents localized exothermic spikes that could trigger polymerization.

  • Heating: Gradually heat the reaction mixture to 65 °C using an oil bath.

  • Self-Validating Monitoring: Monitor the reaction visually and via TLC (Eluent: Hexane/EtOAc 3:1). Self-Validation Check: As the cycloaddition proceeds, the conjugation of the PRP dipole is broken. The reaction is deemed complete when the deep purple color completely fades to a pale yellow/brown (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Crystallization: Recrystallize the major diastereomer from cold methanol (MeOH) to obtain analytically pure bis-spiro 3-azabicyclo[3.1.0]hexane crystals suitable for X-ray diffraction.

References

  • Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: Beilstein Journal of Organic Chemistry, 2022, 18, 769–780. URL: [Link]

  • Title: Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition Source: The Journal of Organic Chemistry, 2017, 82(2), 899-913. URL: [Link]

  • Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 Source: RSC Advances, 2017, 7(10), 5883-5887. URL: [Link]

Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base.

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged bioisostere for piperidines and other saturated nitrogen heterocycles, offering enhanced conformational rigidity and improved metabolic stability in drug design. However, controlling the relative stereochemistry (exo vs. endo) during the formation of the cyclopropane ring remains a persistent bottleneck for synthetic chemists.

This support center provides mechanistic troubleshooting, validated protocols, and causal explanations to help you achieve absolute diastereocontrol in your synthetic workflows.

Mechanistic Workflow & Diagnostic Decision Tree

Before adjusting your reaction conditions, it is critical to identify the root cause of your stereochemical leakage. The diagram below outlines the logical pathways for diagnosing and resolving diastereoselectivity issues based on your chosen synthetic strategy.

Workflow Start Target: 3-Azabicyclo[3.1.0]hexane Diastereocontrol Path1 Pyrroline Cyclopropanation (Rh Catalysis) Start->Path1 Path2 Reductive Amination Cascade (Rh/Ir Catalysis) Start->Path2 EDA Ethyl Diazoacetate (EDA) Kinetic Mixture (1:1) Path1->EDA Acceptor Carbene SecAmide Secondary Diazoacetamides Kinetic Endo-Selectivity Path1->SecAmide H-Bonding Precursor Aldehyde Aldehyde-Directed Transfer Hydrogenation Path2->Aldehyde Facial Shielding Ketone Ketone-Directed (Mixed Diastereomers) Path2->Ketone Poor Bias Epi Base-Catalyzed Epimerization (NaOMe, MeOH) EDA->Epi Thermodynamic Control Endo Pure Endo-Isomer SecAmide->Endo Exo Pure Exo-Isomer Epi->Exo Aldehyde->Exo Single Diastereomer

Decision tree for resolving diastereoselectivity in 3-azabicyclo[3.1.0]hexane synthesis.

Troubleshooting FAQs

Q1: I am using Rh₂(OAc)₄ with ethyl diazoacetate (EDA), and my cyclopropanation yields are <30% due to carbene dimerization. How do I fix this? Root Cause: High catalyst loading (1–5 mol%) combined with rapid EDA addition increases the steady-state concentration of the free rhodium carbenoid. This favors bimolecular dimerization (forming diethyl maleate and fumarate) over the desired cyclopropanation of the pyrroline. Solution: Drastically reduce your catalyst loading to 0.005 mol% and switch to a highly active catalyst like Rh₂(esp)₂. Introduce the EDA via a syringe pump over 10 hours. This maintains an ultra-low carbene concentration, suppressing dimerization and pushing the yield of the bicyclic mixture to >85% .

Q2: My EDA cyclopropanation gives a 1:1 exo:endo mixture. How can I isolate the pure exo isomer without tedious chromatography? Root Cause: The kinetic approach of an acceptor carbene lacks sufficient facial bias because the pyrroline ring adopts an envelope conformation with nearly identical steric repulsion from both faces. Solution: Exploit thermodynamic control. The exo isomer is thermodynamically favored because the bulky carboxylate group points away from the bicyclic envelope. Treat the crude 1:1 mixture with sodium methoxide in methanol. The base reversibly deprotonates the α -carbonyl position, allowing the cyclopropane stereocenter to epimerize entirely to the exo configuration (d.r. > 30:1). The pure product can then be isolated via simple extraction .

Q3: My SAR study requires the endo isomer. Epimerization only gives exo. How do I invert the selectivity? Root Cause: Acceptor carbenes (like EDA) cannot kinetically favor the sterically hindered endo face. Solution: Switch your carbene precursor to a secondary diazoacetamide . The N–H bond of the secondary amide engages in a highly organized hydrogen-bonding network with the catalyst/substrate complex during the transition state. This interaction physically directs the carbene to kinetically favor the endo approach. (Note: Tertiary diazoacetamides lack this N–H bond and will fail completely under these conditions).

Q4: I am synthesizing the scaffold via a Rh/Ir reductive amination cascade, but I am getting mixed diastereomers. Why? Root Cause: If your dicarbonyl cis-cyclopropane precursor contains two ketones, the first transfer hydrogenation step lacks facial bias, creating a mixture of epimers at the newly formed C–N bond. Solution: Redesign your precursor to contain an aldehyde motif. The aldehyde is more reactive and selectively directs the iterative reductive amination. Once the first iminium is formed and reduced, the existing cyclopropyl moiety effectively shields the top face, forcing the second iridium hydride attack exclusively from the bottom face, yielding a single exo diastereomer .

Standard Experimental Protocols

Every protocol described here is designed as a self-validating system to ensure you can monitor success at each step without waiting for final isolation.

Protocol A: Ultra-Low Loading Cyclopropanation & Base-Catalyzed Epimerization (Exo-Selective)

Purpose: To synthesize pure exo-3-azabicyclo[3.1.0]hexane-6-carboxylates from N-Boc-2,5-dihydropyrrole.

  • Setup: In an oven-dried flask under N₂, dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M). Add Rh₂(esp)₂ (0.005 mol%).

  • Carbene Addition: Dilute ethyl diazoacetate (EDA, 1.2 equiv) in CH₂Cl₂ and add it dropwise via a syringe pump over 10 hours at room temperature.

  • Kinetic Validation: Take a 0.1 mL aliquot, concentrate, and check the crude ¹H NMR. You should observe a ~1:1 mixture of exo and endo isomers. The endo cyclopropyl α -proton typically appears further downfield than the exo proton due to the deshielding effect of the nearby Boc group.

  • Epimerization: Concentrate the bulk reaction mixture in vacuo. Dissolve the crude residue in anhydrous methanol (0.2 M) and add NaOMe (0.5 equiv). Stir at room temperature for 12 hours.

  • Thermodynamic Validation: Take a second NMR aliquot. The downfield endo α -proton signal should be completely absent, indicating >30:1 conversion to the exo isomer.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure exo product without chromatography.

Protocol B: Iterative Reductive Amination Cascade (Exo-Selective via Facial Shielding)

Purpose: To synthesize heavily substituted 3-azabicyclo[3.1.0]hexanes from dicarbonyl cis-cyclopropanes.

  • Setup: In a sealed vial, combine the aldehyde-containing cis-cyclopropane (1.0 equiv), a primary amine (1.1 equiv), and Cp*Ir(III) catalyst (5.0 mol%) in a solvent mixture of HCO₂H/NEt₃ (5:2 ratio, acting as the hydride source).

  • Cascade Reaction: Stir the mixture at 40 °C for 16 hours.

  • Intermediate Validation: The formation of the intermediate iminium can be monitored by taking a reaction aliquot and observing the disappearance of the distinct aldehyde proton signal (~9.5–10.0 ppm) in ¹H NMR.

  • Workup: Dilute the mixture with CH₂Cl₂, wash with saturated aqueous NaHCO₃ to neutralize the formic acid, dry over MgSO₄, and concentrate. The rigid facial shielding of the cyclopropane ring guarantees the formation of a single diastereomer (>99:1 d.r.).

Quantitative Data Summary

The table below summarizes the causality between the chosen synthetic strategy, the catalyst system, and the resulting diastereomeric ratio (d.r.).

Synthetic StrategyCarbene Precursor / SubstrateCatalyst SystemCatalyst LoadingMajor DiastereomerTypical d.r.
Standard CyclopropanationEthyl Diazoacetate (EDA)Rh₂(OAc)₄1.0 - 5.0 mol%Kinetic Mixture~ 1:1
Ultra-Low Loading + EpimerizationEthyl Diazoacetate (EDA)Rh₂(esp)₂ / NaOMe0.005 mol%exo (Thermodynamic)> 30:1
Directed CyclopropanationSecondary DiazoacetamideRh₂(esp)₂0.01 mol%endo (Kinetic)> 20:1
Reductive Amination CascadeDicarbonyl cis-cyclopropaneCp*Ir(III)5.0 mol%exo (Substrate-controlled)> 99:1
References
  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings." Organic Letters (2024).[Link]

  • Saito, T., Chang, W., et al. "Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides." Organic Letters (2026).[Link]

  • Cramer, N., et al. "Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation." ACS Catalysis (2022).[Link]

Technical Support Center: Purification of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid isomers. This constrained proline analog is a critical building block in modern drug discovery, notably in the synthesis of hepatitis C virus (HCV) protease inhibitors and other therapeutics. However, its rigid bicyclic structure and multiple chiral centers present unique and often frustrating purification challenges.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to help you achieve your target purity with confidence.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial questions and provides a framework for assessing your crude material.

Q1: I've synthesized what I believe is (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. What isomers should I be looking for?

When you target the (1R,5S) configuration of the bicyclic core, the stereocenter at the 2-position (C2), where the carboxylic acid is attached, can result in two different diastereomers:

  • (1R,2S,5S)-isomer: Often referred to as the cis-isomer (relative to the C5 proton).

  • (1R,2R,5S)-isomer: Often referred to as the trans-isomer.

Each of these diastereomers has a corresponding enantiomer, ((1S,2R,5R) and (1S,2S,5R), respectively), which may also be present if your synthesis began from racemic starting materials. Therefore, a complete analysis of your crude product involves assessing both diastereomeric purity and enantiomeric purity. Syntheses have been developed that can selectively produce either the pure cis or trans acid by adjusting reaction conditions.[1][2]

Q2: What is the best first step to assess the isomeric purity of my crude product?

Before attempting any purification, a robust analytical assessment is critical. This prevents wasted time on inappropriate purification strategies.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard and most definitive method. It can simultaneously resolve all four potential stereoisomers if the correct column and method are used. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amino acid derivatives and their isomers.[3]

  • ¹H NMR Spectroscopy: While NMR cannot distinguish between enantiomers, it is often powerful enough to differentiate diastereomers. The rigid bicyclic structure forces the protons at C2 into distinct chemical environments for the cis and trans isomers, resulting in different chemical shifts and coupling constants. This provides a good estimate of the diastereomeric ratio (d.r.) in your crude material.

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the presence of compounds with the correct mass but will not differentiate between isomers without a suitable chiral column.

Q3: My analysis shows a mixture of diastereomers. Which purification strategy should I attempt first?

The choice of purification strategy depends on the scale of your experiment, the ratio of the diastereomers, and the available equipment. The following decision tree provides a general workflow.

G start Crude Product (Diastereomeric Mixture) check_dr Assess Diastereomeric Ratio (d.r.) via HPLC/NMR start->check_dr dr_high Is one diastereomer major? (e.g., d.r. > 80:20) check_dr->dr_high crystallize Attempt Direct or Diastereomeric Salt Recrystallization dr_high->crystallize Yes chromatography Proceed to Preparative Chromatography dr_high->chromatography No dr_low d.r. is low (e.g., near 50:50) success High Purity Achieved? crystallize->success final_product Pure Diastereomer chromatography->final_product success->final_product Yes rework Rework Mother Liquor or Re-purify via Chromatography success->rework No

Caption: Decision workflow for selecting a primary purification technique.

Part 2: Troubleshooting Guide: Diastereomeric Recrystallization

Recrystallization is often the most scalable and cost-effective method, but it can be challenging. This classical technique relies on the differing solubilities of diastereomers. For amino acids, this is typically achieved by forming diastereomeric salts with a chiral resolving agent.[4]

Q4: I'm trying to perform a chiral resolution via diastereomeric salt formation, but my product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem indicating that the system is too supersaturated or that nucleation is inhibited.

Causality & Solutions:

  • Excessive Supersaturation: The concentration of your salt is too high for the chosen solvent system, exceeding the metastable limit.

    • Solution: Add more solvent in small portions until the oil redissolves, then attempt to recrystallize by slower cooling or vapor diffusion.

  • Rapid Cooling: Flash cooling a saturated solution can cause the product to crash out as an amorphous oil instead of forming an ordered crystal lattice.

    • Solution: Use a programmable temperature ramp or insulate the flask to ensure a slow, controlled cooling rate. This gives the molecules time to orient themselves correctly.

  • Solvent Mismatch: The chosen solvent may be too good, keeping the salt in solution, or too poor, causing it to precipitate indiscriminately.

    • Solution: Conduct a solvent screen. Use an anti-solvent addition strategy, where you dissolve the salt in a good solvent and slowly add a poor solvent (in which the salt is insoluble) until turbidity is observed, then heat to clarify and cool slowly.

  • Lack of Nucleation Sites: Crystallization requires an initial seed to begin.

    • Solution: If you have a small amount of pure crystal, add a single seed crystal to the supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can initiate nucleation.

Q5: My diastereomeric recrystallization is complete, but the diastereomeric excess (d.e.) is very low. How can I improve it?

Low d.e. indicates that the solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough, leading to co-precipitation.

Causality & Solutions:

  • Suboptimal Solvent: The solvent is the most critical variable in determining the separation efficiency.

    • Solution: Perform a thorough solvent screen. Test a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) and also solvent mixtures. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in the mother liquor.

  • Equilibrium Not Reached: The system may not have had enough time to reach thermodynamic equilibrium.

    • Solution: Increase the equilibration time, allowing the slurry to stir at a constant temperature for 24-48 hours. This allows for a process called Ostwald ripening, where less stable crystals (often of the more soluble diastereomer) redissolve and the more stable desired crystals grow.[5][6]

  • Insufficient Purity after One Step: A single recrystallization is often not enough.

    • Solution: Perform one or more subsequent recrystallizations on the enriched solid material. Each step will incrementally improve the diastereomeric purity.

G start Low Diastereomeric Excess (d.e.) solvent_screen Perform Solvent Screen? (Vary polarity & mixtures) start->solvent_screen slow_cool Slow Cooling Rate? (Prevent co-precipitation) solvent_screen->slow_cool Yes recrystallize Perform Recrystallization of Enriched Solid check_purity Analyze d.e. via Chiral HPLC recrystallize->check_purity slow_cool->recrystallize Yes success d.e. > 99%? check_purity->success success->recrystallize No, Repeat end Purification Complete success->end Yes

Caption: Troubleshooting logic for low diastereomeric excess (d.e.).

Q6: Which chiral resolving agents are commonly used for resolving racemic amino acids or their derivatives?

Since your target molecule is an amino acid, you can use either a chiral acid to resolve a racemic mixture of your compound or, if you derivatize your compound's carboxylic acid, a chiral amine. The choice of a resolving agent is critical for forming diastereomeric salts with significantly different physical properties.[4]

Resolving Agent TypeCommon ExamplesTarget Functionality
Chiral Acids (L)- or (D)-Tartaric Acid, (1R)-(-)-10-Camphorsulfonic acid, (L)- or (D)-Mandelic AcidFree amine of the azabicyclohexane
Chiral Bases (R)-(+)- or (S)-(-)-1-Phenylethylamine, Brucine, (1R,2S)-(-)-EphedrineFree carboxylic acid of the azabicyclohexane

Part 3: Troubleshooting Guide: Chromatographic Purification

When crystallization is not feasible or for polishing nearly pure material, chromatography is the method of choice.

Q7: Standard silica gel chromatography is not separating my diastereomers. Is this expected?

Yes, this is highly expected. Standard silica gel is an achiral stationary phase. It separates compounds based on differences in polarity. Diastereomers often have very similar polarities, and the subtle differences in their 3D structures may not lead to sufficient differential interaction with the silica surface for a successful separation.

Alternatives:

  • Chiral Stationary Phases (CSPs): This is the most direct and powerful chromatographic approach. CSPs are designed to have specific stereochemical interactions with analytes, allowing for the separation of isomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for this class of compounds.

  • Reversed-Phase (C18) Chromatography: While less common for this specific application, sometimes the subtle differences in hydrophobicity between diastereomers can be exploited on a C18 column, especially with careful mobile phase optimization.[7]

  • Derivatization: You can react your mixture with a chiral derivatizing agent (e.g., Mosher's acid) to create a new pair of diastereomers.[8] These new derivatives will have larger differences in their physical properties, often making them separable on standard silica gel. This adds extra steps (derivatization and removal) but can be very effective.

Q8: I'm developing a chiral HPLC method, but the resolution between my diastereomer peaks is poor. How can I optimize the separation?

Poor resolution (Rs < 1.5) is a common issue during method development. Optimization involves systematically adjusting chromatographic parameters to enhance the differential interactions between your isomers and the chiral stationary phase.

ParameterOptimization StrategyRationale
Mobile Phase Composition Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Small changes (1-2%) can have a large impact.Alters the competition between the solvent and the analyte for interaction sites on the CSP, directly affecting retention and selectivity.
Mobile Phase Additives For acidic compounds like yours, add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.Suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks and often improving resolution.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve the efficiency of the separation and thus the resolution.
Temperature Run the separation at different temperatures (e.g., 15°C, 25°C, 40°C).Temperature affects both the kinetics and thermodynamics of the chiral recognition process. Lower temperatures often, but not always, improve resolution.[9]

Q9: My HPLC chromatogram shows split or shouldered peaks. What is the cause?

Peak splitting is a sign that a single analyte is traveling through the column in multiple paths or at different speeds.

  • Column Void: A void has formed at the head of the column due to settling of the stationary phase. This creates an empty space where the sample band can broaden and split before entering the packed bed.

    • Solution: Try reversing and flushing the column at a low flow rate. If this fails, the column may need to be replaced.

  • Inlet Frit Blockage: Particulate matter from your sample or the mobile phase has clogged the inlet frit of the column.

    • Solution: Filter all samples and mobile phases. You can try back-flushing the column to dislodge the particulates. Using a guard column is highly recommended to protect the analytical column.[10]

  • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause distorted peaks.

    • Solution: Dissolve and inject your sample in the mobile phase itself whenever possible.[10]

Part 4: Experimental Protocols

Protocol 1: Screening for Optimal Diastereomeric Salt Crystallization Conditions

Objective: To identify a suitable chiral resolving agent and solvent system for the selective crystallization of one diastereomeric salt.

Methodology:

  • Preparation: In separate small vials, dissolve a known amount of your racemic 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

  • Resolving Agent Addition: To each vial, add 0.5-1.0 equivalents of a different chiral resolving agent (e.g., (L)-tartaric acid, (S)-1-phenylethylamine) dissolved in a minimal amount of a volatile solvent like methanol.

  • Salt Formation: Allow the vials to stir for 1-2 hours to ensure complete salt formation.

  • Solvent Removal: Gently remove the volatile solvent under a stream of nitrogen or via a rotary evaporator to obtain the solid diastereomeric salt mixture.

  • Screening Solvent Addition: To each vial containing the dry salt mixture, add a fixed volume (e.g., 1 mL) of a different screening solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or cycling between 50°C and 20°C) for 24-48 hours to allow the system to reach equilibrium.

  • Analysis:

    • Visually inspect the vials for crystal formation.

    • Isolate any solid material by filtration.

    • Dry the solid and the mother liquor.

    • Liberate the free acid from both the solid and mother liquor samples by treating with a mild acid or base and extracting.

    • Analyze both samples by chiral HPLC (see Protocol 2) to determine the diastereomeric excess (d.e.) and identify the most selective conditions.

Protocol 2: General Method for Chiral HPLC Analysis to Determine Diastereomeric Excess (d.e.)

Objective: To quantify the ratio of diastereomers in a given sample.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® ID, Chiralcel® OJ-H) is recommended.

  • Mobile Phase: A typical starting condition is a mixture of a non-polar solvent and an alcohol, such as n-Hexane / 2-Propanol (90:10, v/v). For this acidic analyte, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape.

  • Sample Preparation:

    • For Free Acid: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of the mobile phase.

    • Derivatization (Optional but Recommended): For better chromatography, consider converting the carboxylic acid to its methyl or ethyl ester using a standard procedure (e.g., TMS-diazomethane or SOCl₂ in methanol). This often leads to sharper peaks and better resolution on polysaccharide CSPs.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV at 210-230 nm

  • Analysis: Integrate the peak areas for each diastereomer. Calculate the diastereomeric excess using the formula:

    • d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

References

  • A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. [Link]

  • (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. PubChem. [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]

  • Journal of Pharmaceutical Analysis. Molnar Institute. [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. [Link]

  • Method for preparing (1S, 5S)-6,6-dimethyl-3-azabicyclo [3.1.0] hexane-2-carboxylic acid alkyl ester.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Understanding the Synthesis and Purity of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic Acid Tert-butyl Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester. [Link]

  • cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%. Fisher Scientific. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-acetyl-, (1alpha,2alpha,5alpha)- (9CI). Chemcas. [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. ACS Publications. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Separation, purification and identification of the components of a mixture. Rsc.org. [Link]

  • (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. PubChem. [Link]

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. ResearchGate. [Link]

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

Sources

Validation & Comparative

Comparative Guide to Synthetic Routes for 3-Azabicyclo[3.1.0]hexanes: A Mechanistic and Practical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged, conformationally constrained bicyclic isostere of piperidine. It is a critical structural motif in numerous pharmaceuticals, including the μ -opioid receptor antagonist CP-866,087, the ketohexokinase inhibitor for non-alcoholic fatty liver disease (NAFLD), and various triple reuptake inhibitors 1.

Constructing this highly strained framework—fusing a three-membered cyclopropane ring to a five-membered pyrrolidine—requires precise stereocontrol and scalable methodologies. This guide critically compares three state-of-the-art synthetic routes, providing application scientists and medicinal chemists with the mechanistic causality and empirical data needed to select the optimal pathway for their specific drug development workflows.

Mechanistic Comparison of Modern Synthetic Routes

Route A: Dirhodium(II)-Catalyzed Cyclopropanation (The Scalable Standard)

This route relies on the transition-metal-catalyzed decomposition of diazo compounds (like ethyl diazoacetate, EDA) to form an electrophilic metal-carbene intermediate, which subsequently undergoes a concerted stereospecific cycloaddition with a pyrroline derivative. Recent advancements have pushed this to an industrial standard by utilizing ultra-low catalyst loadings (0.005 mol%) and telescoped hydrolysis, allowing for the selective isolation of exo- or endo-isomers without chromatographic purification 2.

Route B: Palladium-Catalyzed Cyclopropanation (The Diazo-Free Approach)

Handling low-molecular-weight diazo compounds at scale presents significant explosion hazards. The palladium-catalyzed cross-coupling of maleimides with N-tosylhydrazones circumvents this by generating the reactive diazo species in situ under basic conditions. This method provides a highly diastereoselective, gram-scale route to complex derivatives, including direct access to the core of CP-866,087 3.

Route C: Photochemical [3+2] Cycloaddition / Denitrogenation (The Functionalization Approach)

For highly functionalized analogs—such as CHF2-substituted 3-azabicyclo[3.1.0]hexanes—transition-metal catalysis often fails due to catalyst poisoning or side reactions. The photochemical route utilizes a [3+2] cycloaddition between a maleimide and a functionalized diazomethane to form a stable pyrazoline intermediate. Subsequent irradiation with UV light homolytically cleaves the C-N bonds, extruding nitrogen gas and yielding the cyclopropane ring via a 1,3-diradical recombination 1.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each route to guide synthetic planning:

ParameterRoute A: Dirhodium(II) CatalysisRoute B: Palladium CatalysisRoute C: Photochemical Denitrogenation
Key Reagents EDA, N-Boc-2,5-dihydropyrroleN-Tosylhydrazones, MaleimidesCF2H-diazomethane, Maleimides
Catalyst / Energy Dirhodium(II) (0.005 mol%)Pd(OAc)2 (Moderate loading)UV Light (1000 W Hg lamp)
Yield 58–72% (Telescoped overall)Up to 90%+Moderate to Excellent (Substrate dependent)
Stereoselectivity High (Tunable Exo/Endo via hydrolysis)High (Isolable Diastereomers)High (cis/trans separable via silica)
Scalability Gram-scale (Chromatography-free)Gram-scaleMilligram to Gram-scale
Primary Advantage Ultra-low catalyst loading; highly scalableAvoids handling volatile diazo reagentsDirect access to fluorinated/sensitive analogs

Verified Experimental Protocols

As an application scientist, ensuring reproducibility requires understanding the why behind the what. The following protocols are designed as self-validating systems.

Protocol 1: Dirhodium(II)-Catalyzed Telescoped Synthesis (Route A)

Objective: Synthesize exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid without chromatography.

  • Catalyst Preparation & Substrate Loading: Dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) and Dirhodium(II) catalyst (0.005 mol%) in anhydrous dichloromethane (DCM).

    • Causality: Dirhodium catalysts are exceptionally active. Maintaining an ultra-low loading prevents the bimolecular dimerization of EDA (forming diethyl maleate/fumarate), channeling the electrophilic carbene exclusively toward the alkene 2.

  • Carbene Generation: Add EDA (1.2 equiv) dissolved in DCM via a syringe pump over 2 hours at room temperature.

    • Self-Validation: Monitor the reaction for nitrogen gas evolution. The slow addition keeps the steady-state concentration of EDA low, further suppressing unwanted dimerization.

  • Telescoped Hydrolysis: Once EDA addition is complete and N2 evolution ceases, remove the solvent in vacuo. Instead of attempting difficult silica gel separation of the resulting ester diastereomers, immediately dissolve the crude mixture in THF/MeOH/H2O and add LiOH (3.0 equiv).

    • Causality: The ester intermediates are prone to epimerization and co-elution. Hydrolyzing them directly to the carboxylic acid allows for straightforward isolation via acid-base extraction, yielding pure exo- or endo-products based on the specific hydrolysis conditions chosen 2.

Protocol 2: Photochemical Synthesis of CHF2-Analogs (Route C)

Objective: Synthesize CHF2-substituted 3-azabicyclo[3.1.0]hexanes via pyrazoline decomposition.

  • In Situ Diazo Generation: To a solution of 1-methyl-2,2-difluoroethanamine (3.0 equiv) in CHCl3, add t-BuONO (3.6 equiv) and HOAc (0.6 equiv). Heat for 10 min, then immediately cool in a water bath.

    • Causality: CF2H-diazomethane is highly volatile and unstable. Generating it in situ and immediately cooling the system prevents the loss of the reagent and mitigates explosion risks 1.

  • [3+2] Cycloaddition: Add the target maleimide (1.0 equiv) to the cooled solution and stir at 45 °C for 12 hours to form the pyrazoline intermediate.

  • Photochemical Denitrogenation: Remove the CHCl3, dissolve the residue in acetonitrile, and transfer to a quartz tube . Irradiate with a 1000 W high-pressure mercury lamp for 28 hours.

    • Causality: Standard borosilicate glass blocks UV light below 300 nm. Quartz is mandatory as it allows the full high-energy UV spectrum to penetrate, which is required to homolytically cleave the pyrazoline C-N bonds. The resulting 1,3-diradical rapidly recombines to form the cyclopropane ring without cleavage 1.

Visualizations of Mechanistic Pathways

Rh_Catalysis Rh_Cat Rh2(II) Catalyst Carbene Rh-Carbene Complex Rh_Cat->Carbene + Diazo (- N2) Diazo Ethyl Diazoacetate Diazo->Carbene Product 3-Azabicyclo[3.1.0]hexane Carbene->Product + Alkene (Cycloaddition) Alkene N-Boc-2,5-dihydropyrrole Alkene->Product Product->Rh_Cat Catalyst Regeneration

Figure 1: Dirhodium(II)-catalyzed carbene transfer and cyclopropanation pathway.

Photochemical Maleimide Maleimide Pyrazoline Pyrazoline Intermediate Maleimide->Pyrazoline [3+2] Cycloaddition Diazo CF2H-Diazomethane Diazo->Pyrazoline [3+2] Cycloaddition Diradical 1,3-Diradical Pyrazoline->Diradical UV Light (hν) (- N2) Product CHF2-3-Azabicyclo[3.1.0]hexane Diradical->Product Radical Recombination

Figure 2: Photochemical[3+2] cycloaddition and denitrogenation mechanism.

References

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings." Organic Letters, 2024. 2

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087." RSC Advances, 2017. 3

  • Zheng, Y., Yu, X., et al. "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines." RSC Advances, 2018. 1

Sources

Analytical Modalities for the Structural Confirmation of Bicyclic Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Challenge in Peptidomimetic Design

Bicyclic amino acids are highly sought-after in drug discovery for their ability to impose severe conformational constraints on peptide backbones. By acting as rigid dipeptide isosteres or reverse turn mimetics (such as β -hairpin or γ -turn promoters), these scaffolds enhance target affinity and metabolic stability[1].

However, the very rigidity that makes bicyclic amino acids valuable also makes their structural confirmation an analytical bottleneck. Confirming the exact relative stereochemistry, ring puckering, and spatial orientation of substituents requires analytical modalities capable of resolving complex, overlapping aliphatic signals and mapping precise through-space interactions.

Objective Comparison of Analytical Modalities

When confirming the structure of novel bicyclic amino acids, researchers typically choose between High-Field Multidimensional NMR, Benchtop NMR, and X-Ray Crystallography. Below is an objective performance comparison of these modalities.

FeatureHigh-Field 2D NMR (>600 MHz)Benchtop NMR (80–100 MHz)X-Ray Crystallography
Primary Output Solution-state 3D conformationBasic 1D connectivitySolid-state absolute configuration
Stereochemical Resolution High (via NOE & J-coupling)Low (severe signal overlap)Unmatched (atomic coordinates)
Sample State Liquid (biologically relevant)LiquidSolid (single crystal required)
Sample Requirement 1–5 mg>10 mgHigh-quality single crystal
Turnaround Time Hours to DaysMinutesDays to Weeks (crystallization bottleneck)
Dynamic Analysis Yes (conformational equilibria)No No (static snapshot)

Verdict: While X-Ray Crystallography provides absolute configuration, it is often derailed by the inability of flexible peptidomimetics to form single crystals. High-Field Multidimensional NMR stands as the "Gold Standard" because it provides atomic-level stereochemical resolution in the biologically relevant solution state.

Mechanistic Causality: Why High-Field NMR is the Gold Standard

As an Application Scientist, it is crucial to understand why specific NMR pulse sequences are deployed for bicyclic systems, rather than just knowing how to run them.

  • Through-Space Proximity via NOESY/ROESY: In rigid bicyclic backbones, certain protons are forced into close spatial proximity (< 5 Å) despite being separated by multiple covalent bonds. NOE (Nuclear Overhauser Effect) cross-peaks allow us to assign the relative configuration of bridgehead carbons. For example, in the conformational analysis of spiro- β -lactams, NOESY spectra are indispensable; correlations between the ortho protons of a phenyl ring and protons of glycinamide moieties definitively prove that the substituents are arranged on the same side of the spiranic system[2].

  • Dihedral Angles via J-Coupling (DQF-COSY): Double-Quantum Filtered COSY (DQF-COSY) is chosen over standard COSY because it suppresses uncoupled singlet signals (like methyl groups) that would otherwise obscure the critical, heavily coupled aliphatic regions of bicyclic rings[3]. The fine multiplet structures extracted yield precise 3JHH​ coupling constants. Using the Karplus equation, these constants are mapped to dihedral angles. For instance, in octahydro-1H-indole carboxylates, specific J4,5​ and J5,6​ coupling constants are used to differentiate between α -hydroxy isomers by validating their agreement with the dihedral angles of energy-minimized models[4].

Self-Validating Experimental Protocol: NMR Structural Elucidation

To ensure scientific integrity, the following protocol operates as a self-validating system. The covalent framework established in Step 2 acts as a rigid boundary condition; if the through-space distances in Step 4 violate this framework, the structure is flagged for re-evaluation, preventing false-positive stereochemical assignments.

Step 1: Sample Preparation

  • Action: Dissolve 3–5 mg of the synthesized bicyclic amino acid in 600 µL of a high-purity deuterated solvent (e.g., CDCl3​ or D2​O ).

  • Causality: High purity prevents trace water from accelerating proton exchange, which would broaden and mask critical amide ( NH ) signals needed for structural mapping.

Step 2: Heteronuclear Mapping (HSQC & HMQC)

  • Action: Acquire 2D 1H−13C HSQC/HMQC spectra to assign all carbon atoms to their directly attached protons[4].

  • Causality: This resolves overlapping proton signals by spreading them into the much wider carbon chemical shift dimension, establishing the primary molecular framework.

Step 3: Spin-System Elucidation (DQF-COSY & TOCSY)

  • Action: Run DQF-COSY to map adjacent protons and extract 3JHH​ coupling constants[3]. Use TOCSY (mixing time ~70-80 ms) to identify entire isolated spin systems within the bicyclic rings.

  • Causality: Bicyclic systems often contain isolated spin networks separated by quaternary bridgehead carbons. TOCSY ensures all protons within a specific ring system are correctly grouped.

Step 4: Spatial Correlation (NOESY / ROESY)

  • Action: Acquire NOESY spectra with a mixing time ( τm​ ) of 300–400 ms. For mid-sized peptidomimetics where the NOE might cross zero, use ROESY instead.

  • Causality: The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between protons ( r−6 ). This provides the exact distance constraints needed to assign relative stereochemistry[2].

Step 5: Restrained Energy Minimization

  • Action: Input the NOE distance constraints and J-coupling dihedral constraints into a molecular mechanics force field (e.g., using distance geometry calculations).

  • Causality: This computational step translates raw 2D NMR data into a uniquely determined, energy-minimized 3D backbone conformation (such as a validated β -turn)[5].

Workflow Visualization

NMR_Workflow Start Synthesized Bicyclic Amino Acid SamplePrep Sample Preparation (Deuterated Solvent, 3-5 mM) Start->SamplePrep Acquisition High-Field NMR Acquisition (>600 MHz, Cryoprobe) SamplePrep->Acquisition COSY DQF-COSY / TOCSY (Spin System & Dihedrals) Acquisition->COSY HSQC HSQC / HMBC (C-H Connectivity) Acquisition->HSQC NOESY NOESY / ROESY (Spatial Proximity & Stereochem) Acquisition->NOESY Analysis Restrained Energy Minimization & Conformational Analysis COSY->Analysis HSQC->Analysis NOESY->Analysis Result Validated 3D Solution Structure (e.g., β-turn mimic) Analysis->Result

Workflow for NMR-based structural elucidation of bicyclic amino acids.

Conclusion

While benchtop NMR offers rapid preliminary checks and X-ray crystallography provides definitive solid-state coordinates, High-Field Multidimensional NMR remains the unparalleled modality for the structural confirmation of bicyclic amino acids. By combining J-coupling analysis with NOE spatial mapping, researchers can confidently validate the solution-state conformations of complex peptidomimetics, ensuring their viability for downstream drug development.

References

  • Title: Arabinose-derived bicyclic amino acids: synthesis, conformational analysis and construction of an αvβ3-selective RGD peptide Source: Journal of the Chemical Society, Perkin Transactions 1 URL: 6

  • Title: Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics (Structural diversity of bicyclic amino acids) Source: Amino Acids URL: 1

  • Title: Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives Source: The Journal of Organic Chemistry URL: 3

  • Title: Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis Source: The Journal of Organic Chemistry URL: 2

  • Title: Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates Source: PMC (PubMed Central) URL: 4

  • Title: Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization Source: Biopolymers / PubMed URL: 5

Sources

A Comparative Guide to In Vitro Testing of 3-Azabicyclo[3.1.0]hexane-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced potency and selectivity for various biological targets. This guide offers a comparative overview of the in vitro testing methodologies for two prominent classes of 3-azabicyclo[3.1.0]hexane-based compounds: those targeting cancer cells and those designed as opioid receptor modulators. By presenting detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate and advance these promising compounds.

The Versatility of the 3-Azabicyclo[3.1.0]hexane Scaffold

The inherent structural rigidity of the 3-azabicyclo[3.1.0]hexane core is a key determinant of its biological activity. This framework has been successfully incorporated into molecules with a broad spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] Furthermore, this scaffold is a cornerstone in the design of antagonists for opioid receptors and the dopamine D3 receptor.[1][2] The strategic derivatization of this core structure allows for the fine-tuning of pharmacological properties, making it a highly attractive starting point for drug discovery programs.

I. Comparative Analysis of Anticancer Activity

A significant area of investigation for 3-azabicyclo[3.1.0]hexane derivatives is their potential as anticancer agents.[1][2][3] These compounds have demonstrated notable antiproliferative activity against a range of human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and osteosarcoma (U2OS).[1][4] This section will compare the in vitro testing strategies for two distinct spiro-fused 3-azabicyclo[3.1.0]hexane derivatives: those fused to acenaphthylene-1(2H)-one and those fused to an oxindole moiety.

A. Antiproliferative Activity: The MTS Assay

A fundamental first step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTS assay is a colorimetric method widely used for this purpose.

  • Cell Seeding: Plate cancer cells (e.g., K562, HeLa, Sk-mel-2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Following the incubation period, add the MTS reagent (containing a tetrazolium salt and an electron-coupling reagent) to each well.

  • Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

  • Data Analysis: Measure the absorbance of the formazan product at 490 nm using a plate reader. The amount of formazan produced is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

Compound ClassCell LineIC50 (µM)Reference
Spiro-fused to acenaphthylene-1(2H)-oneK562~25-27[1]
Spiro-fused to oxindoleJurkat2 ± 1 to 12 ± 1[3]

Expert Insight: The choice of cell lines is critical and should reflect the intended therapeutic application. The observed differences in IC50 values between the two compound classes highlight the significant impact of the spiro-fused moiety on cytotoxic potency. The oxindole-fused derivatives, for instance, exhibit substantially higher potency against the Jurkat T-cell leukemia line.[3]

B. Mechanistic Studies: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is paramount. A series of in vitro assays can elucidate the underlying mechanisms, including effects on the cytoskeleton, cell migration, and mitochondrial function.

The actin cytoskeleton plays a crucial role in cell shape, motility, and proliferation.[1] Confocal microscopy and scratch assays are powerful tools to investigate the impact of compounds on these processes.

G cluster_0 Cell Culture and Treatment cluster_1 Confocal Microscopy cluster_2 Scratch Assay A Seed cells on coverslips or in multi-well plates B Treat with 3-azabicyclo[3.1.0]hexane compound A->B C Fix and permeabilize cells B->C F Create a 'scratch' in a confluent cell monolayer B->F D Stain for F-actin (e.g., with phalloidin) and nuclei (e.g., with DAPI) C->D E Image using a confocal microscope D->E G Treat with compound F->G H Monitor and quantify wound closure over time G->H

Caption: Workflow for assessing compound effects on cytoskeleton and cell motility.

Key Findings: Studies have shown that certain spiro-fused 3-azabicyclo[3.1.0]hexanes can lead to the disappearance of stress fibers and a decrease in filopodia-like deformations, which is indicative of reduced cell motility.[1][4] The scratch assay provides quantitative data on this inhibition of cell migration.[4]

Mitochondria are central to cell survival and apoptosis. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.

  • Cell Treatment: Treat cells in suspension with the test compound for a defined period.

  • JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the red and green fluorescence, thereby determining the proportion of cells with depolarized mitochondria.

Comparative Observations: Treatment with spiro-fused 3-azabicyclo[3.1.0]hexane derivatives has been shown to cause a significant increase in the number of cells with decreased mitochondrial membrane potential, suggesting the induction of apoptosis.[1][4][5]

II. Comparative Analysis of Opioid Receptor Modulation

The 3-azabicyclo[3.1.0]hexane scaffold has also been instrumental in the development of potent and selective opioid receptor ligands.[6][7] These compounds are primarily evaluated for their binding affinity to the μ (mu), δ (delta), and κ (kappa) opioid receptors.

A. Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO cells transfected with the human μ-opioid receptor).

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for the μ-opioid receptor) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Ligand Opioid Ligand (3-azabicyclo[3.1.0]hexane derivative) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Effector Downstream Effectors (e.g., Ion Channels) cAMP->Effector Modulates

Sources

A Comparative Guide to the Computational Modeling of 3-Azabicyclo[3.1.0]hexane Conformations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Understanding the accessible conformations of this bicyclic system is paramount for rational drug design. This guide provides an in-depth comparison of two widely employed computational methods for conformational analysis: Molecular Mechanics (MM) and Density Functional Theory (DFT). As a Senior Application Scientist, my aim is to not only present the protocols but also to elucidate the rationale behind the methodological choices, ensuring a robust and reliable computational workflow.

The Conformational Landscape of 3-Azabicyclo[3.1.0]hexane

The fusion of a cyclopropane and a pyrrolidine ring in the 3-azabicyclo[3.1.0]hexane core restricts its flexibility. The dominant conformations are boat-like, a feature that has been confirmed by both experimental techniques and computational studies on the parent bicyclo[3.1.0]hexane system. The pyrrolidine ring can adopt various puckering states, leading to a landscape of low-energy conformers that can be explored computationally.

Caption: Conformational landscape of 3-azabicyclo[3.1.0]hexane.

Method 1: Molecular Mechanics (MM) Conformational Search

Molecular Mechanics is a computationally efficient method that models molecules as a collection of atoms held together by springs. The energy of a conformation is calculated using a force field, which is a set of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions.

Rationale for Method Selection: MM is an excellent starting point for conformational analysis due to its speed, allowing for the exploration of a vast conformational space in a short amount of time. For drug-like molecules, the Merck Molecular Force Field 94 (MMFF94) and its variant MMFF94s (for planar nitrogens) are widely recognized for their accuracy in reproducing geometries and conformational energies.[2][3][4]

Experimental Protocol: MM Conformational Search using MacroModel

This protocol outlines a typical workflow using the Schrödinger Suite's MacroModel, a powerful tool for molecular mechanics calculations.[5][6][7]

  • Molecule Preparation:

    • Build the 3-azabicyclo[3.1.0]hexane derivative in Maestro, the graphical interface for the Schrödinger Suite.

    • Ensure the correct 3D geometry, including stereochemistry.

    • Perform an initial, brief minimization using the MMFFs force field to clean up the initial structure.

  • Conformational Search Setup:

    • Navigate to the MacroModel Conformational Search panel.

    • Select the MMFFs force field. The 's' variant is often suitable for secondary amines within heterocycles.

    • Choose a conformational search method. A mixed-mode search, combining Monte Carlo Multiple Minimum (MCMM) with Low-Mode (LMOD) sampling, is highly effective for exploring both local and global conformational space.[7][8]

    • Set the number of search steps. For a molecule of this size, 1000-5000 steps are generally sufficient to achieve good coverage.[9]

    • Define an energy window (e.g., 21 kJ/mol or ~5 kcal/mol) to save only the low-energy conformers.[8]

  • Execution and Analysis:

    • Launch the conformational search job.

    • Upon completion, the resulting conformers will be populated in the Project Table.

    • Analyze the conformers by visually inspecting their geometries and relative energies.

    • Use the Redundant Conformer Elimination tool to remove duplicate structures based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

Method 2: Density Functional Theory (DFT) Optimization

DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule compared to MM.[10] It is computationally more demanding but yields more reliable conformational energies and geometries.

Rationale for Method Selection: DFT is the gold standard for refining the energies and geometries of conformers found through a molecular mechanics search. The choice of functional and basis set is critical. The M06-2X functional is highly recommended for main-group thermochemistry and conformational energies, as it accounts well for dispersion forces, which can be important in determining the relative stability of conformers.[11][12][13] The B3LYP functional with a dispersion correction (e.g., B3LYP-D3) is another popular and reliable choice.[14][15] A Pople-style basis set like 6-31G(d) is often sufficient for geometry optimizations, while a larger basis set can be used for final single-point energy calculations for higher accuracy.

Experimental Protocol: DFT Optimization of Conformers using Gaussian

This protocol describes the refinement of MM-generated conformers using the Gaussian software package.[10][16][17]

  • Input File Preparation:

    • Export the unique, low-energy conformers from the MM search as individual input files for Gaussian.

    • For each conformer, create a Gaussian input file (.gjf or .com).

    • The input file specifies the calculation type, level of theory, and molecular geometry. An example is provided below.

  • Calculation Execution:

    • Run the Gaussian calculations for each conformer. The opt freq keyword requests a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Analysis of Results:

    • Extract the final electronic energies (including zero-point vibrational energy corrections from the frequency calculation) from the Gaussian output files.

    • Compare the relative energies of the DFT-optimized conformers. This will provide a more accurate picture of the conformational preferences than the MM results alone.

Workflow Visualization

computational_workflow cluster_0 Molecular Mechanics (MM) Stage cluster_1 Density Functional Theory (DFT) Stage cluster_2 Validation Stage a 1. Build 3D Structure b 2. MM Conformational Search (e.g., MacroModel, MMFFs) a->b c 3. Identify Unique Low-Energy Conformers b->c d 4. DFT Optimization & Freq. Calc. (e.g., Gaussian, M06-2X/6-31G(d)) c->d e 5. Analyze Relative Energies d->e f 6. Compare with Experimental Data (e.g., NMR Coupling Constants, NOEs) e->f

Caption: A typical workflow for conformational analysis.

Comparison of Methods

FeatureMolecular Mechanics (MM)Density Functional Theory (DFT)
Accuracy Good for geometries, less reliable for relative energies.[18]High accuracy for both geometries and relative energies.
Computational Cost Low, suitable for searching large conformational spaces.High, best for refining a smaller set of conformers.
Parameterization Relies on pre-parameterized force fields (e.g., MMFFs).Based on first principles, less dependent on parameterization.
Typical Use Case Initial, broad conformational search to identify candidate low-energy structures.[9]Refinement of structures and energies from an MM search for a more accurate conformational profile.

Validation with Experimental Data

The ultimate test of any computational model is its agreement with experimental reality. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful validation tool.[19][20]

  • J-Couplings (Scalar Couplings): The magnitude of three-bond proton-proton J-couplings is related to the dihedral angle between the protons via the Karplus equation. By calculating the dihedral angles of the computed low-energy conformers, one can predict J-couplings and compare them to experimental values.

  • Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the nuclei. Comparing calculated inter-proton distances in the computed conformers with experimentally observed NOEs can validate the predicted conformations.

While a full quantitative comparison requires access to detailed experimental data, the presence or absence of key NOEs can often provide strong evidence for a particular conformation. For instance, the observation of a strong NOE between two protons on the same face of the bicyclic system would support a boat-like conformation.

Conclusion

Both Molecular Mechanics and Density Functional Theory are indispensable tools for elucidating the conformational preferences of the 3-azabicyclo[3.1.0]hexane scaffold. A hierarchical approach, beginning with a broad and rapid MM conformational search followed by targeted DFT refinement of the low-energy structures, provides a robust and efficient workflow. This combined strategy, validated against experimental NMR data where possible, empowers researchers to make informed decisions in the design of novel therapeutics targeting a wide range of biological systems.

References

  • Maestro Tutorial: Conformational Analysis. (n.d.). Retrieved from [Link]

  • How Do I Run a Conformational Search Using MacroModel and Jaguar? (2025, November 10). Schrödinger. Retrieved from [Link]

  • Conformational Searching in Macromodel. (2022, March 13). YouTube. Retrieved from [Link]

  • 2-2 Conducting a Conformational search in MacroModel. (2021, February 26). YouTube. Retrieved from [Link]

  • Conformational Searching using MacroModel and ConfGen. (n.d.). SeRMN. Retrieved from [Link]

  • Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. (2016). Journal of Chemical Theory and Computation, 12(7), 3297–3311. [Link]

  • Dral, P. O., Wu, X., & Thiel, W. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 12(2), 609-618. [Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. (2023). Journal of Cheminformatics, 15(1), 74. [Link]

  • Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]

  • Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. (2013, November 27). PubMed. Retrieved from [Link]

  • Guido, C. A., et al. (2013). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Journal of Chemical Theory and Computation, 9(4), 2094–2105. [Link]

  • Conformer Search. (2022, May 23). Avogadro. Retrieved from [Link]

  • Comparison of software for molecular mechanics modeling. (n.d.). Wikipedia. Retrieved from [Link]

  • Benchmarking Density-Functionals on Structural Parameters of Small/Medium-Sized Organic Molecules. (2026, January 21). ResearchGate. Retrieved from [Link]

  • Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. (2021). Molecules, 26(11), 3183. [Link]

  • 1 Conformational Searching in Molecular Mechanics Calculations Most molecules can adopt more than one low-energy conformation. (n.d.). Retrieved from [Link]

  • Conformational Search. (n.d.). Retrieved from [Link]

  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved from [Link]

  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. (2013, October 22). University of Birmingham. Retrieved from [Link]

  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2024, October 15). Journal of Chemical Information and Modeling. [Link]

  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Group. Retrieved from [Link]

  • Molecular Operating Environment (MOE). (n.d.). Chemical Computing Group. Retrieved from [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. (2024, August 27). Journal of Chemical Theory and Computation. [Link]

  • Tutorial 24 | Conformational Analysis with Gaussview. (2022, October 22). YouTube. Retrieved from [Link]

  • Recommendations for software that calculates the conformational energy of a molecule. (2023, April 11). Reddit. Retrieved from [Link]

  • How can I learn DFT calculations by using Gaussian 09 Software? (2016, August 8). ResearchGate. Retrieved from [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. Retrieved from [Link]

  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. (n.d.). D-Scholarship@Pitt. Retrieved from [Link]

  • MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries. (1999, May). PubMed. Retrieved from [Link]

  • Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. Retrieved from [Link]

  • How to Search for Conformers in Spartan. (n.d.). Wavefunction, Inc. Retrieved from [Link]

  • What software shall I use for DFT on an organic molecule? (2025, January 24). Chemistry Stack Exchange. Retrieved from [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (2004). ARKIVOC, 2004(5), 156-169. [Link]

  • Publications. (n.d.). Open Force Field Initiative. Retrieved from [Link]

  • Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. (2022, April 27). Journal of Chemical Information and Modeling, 62(9), 2119–2131. [Link]

  • Systematic validation of protein force fields against experimental data. (2012, February 22). PubMed. Retrieved from [Link]

  • Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. (2021, January 22). Tetrahedron, 79, 131865. [Link]

  • Systematic Validation of Protein Force Fields against Experimental Data. (2012, February 22). PLOS One, 7(2), e32131. [Link]

  • rinikerlab/macrocycle-ff-validation: Code and data for the paper "Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents". (2024, November 8). GitHub. Retrieved from [Link]

  • 3-Azabicyclo(3.1.0)hexane. (n.d.). PubChem. Retrieved from [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2020). Molecules, 25(23), 5732. [Link]

  • Toward empirical force fields that match experimental observables. (2020, June 17). The Journal of Chemical Physics, 152(23), 230901. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023, June 2). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

As a critical conformationally restricted proline bioisostere, (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a foundational building block in the development of advanced peptidomimetics, including viral protease inhibitors[1]. However, handling this bicyclic amino acid presents unique logistical and safety challenges. Because it is typically supplied as a fine, electrostatically charged powder, it poses specific inhalation and contact risks that require stringent engineering controls and precise Personal Protective Equipment (PPE).

This guide provides drug development professionals with a field-proven, self-validating framework for the safe handling, coupling, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's hazards. According to [2], this compound (representative CAS: 22255-16-9) is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315 (Skin Irritation) & H319 (Eye Irritation): As an organic acid with a secondary amine, the compound can exist in a zwitterionic state. Upon contact with the moisture of the skin or eyes, it disrupts local osmotic balance and shifts the pH, leading to acute contact dermatitis and severe ocular irritation[3].

  • H335 (Respiratory Irritation): The most significant operational hazard arises during weighing. The milling and lyophilization processes used during manufacturing leave the fine powder highly susceptible to triboelectric (static) charging. If aerosolized, these micro-particles interact with the mucous membranes of the respiratory tract, causing immediate irritation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to.

Protection ZoneRecommended EquipmentSpecificationMechanistic Rationale
Ocular Safety GogglesANSI Z87.1 compliant, indirect ventingPrevents the ingress of aerosolized, electrostatically charged zwitterionic dust into the eyes.
Respiratory N95 / P100 RespiratorNIOSH-approved (If handled outside a hood)Filters >95% of airborne particulates, preventing mucosal pH shifts and mitigating H335 risks.
Dermal (Hands) Nitrile GlovesMinimum 4 mil thickness, powder-freeForms an impermeable barrier against hygroscopic organic acids. Double-gloving is required during spill cleanup.
Dermal (Body) Lab Coat100% Cotton or Flame-Resistant (FR), knit cuffsMitigates the electrostatic transfer of powder to the forearms, a common vector for accidental exposure.

Engineering Controls & Experimental Workflow

The following step-by-step methodology outlines the safe weighing and solution preparation of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid for downstream peptide coupling (e.g., using HATU/DIPEA). Every step is designed as a self-validating system to ensure maximum trustworthiness and safety.

Step 1: Environmental Validation (Fume Hood Prep)

  • Action: Activate the chemical fume hood and verify the continuous monitor.

  • Validation: A stable reading of 80–120 feet per minute (FPM) on the magnehelic gauge confirms the engineering control is actively pulling potential aerosols away from your breathing zone. Do not open the chemical container if the alarm is sounding or the gauge fluctuates.

Step 2: Static Neutralization

  • Action: Pass an anti-static ionizer (zero-stat gun or ionizing bar) over the analytical balance and the polypropylene weigh boat for 5 seconds.

  • Causality: Neutralizing the ambient static prevents the fine powder from "jumping" out of the spatula. This ensures accurate stoichiometric dosing and prevents invisible environmental contamination.

Step 3: Transfer and Weighing

  • Action: Using a grounded stainless-steel spatula, transfer the required mass of the compound.

  • Validation: The analytical balance must stabilize within 3 seconds. If the weight continuously drifts, static charge is still present or micro-drafts are interfering. Lower the hood sash further and reapply the ionizer.

Step 4: In-Situ Dissolution

  • Action: Instead of transferring the dry powder to a secondary vessel, add your primary solvent (e.g., DMF or DCM) directly to the weighing vessel, or use a closed-system powder funnel to transfer it to the reaction flask before adding the solvent.

  • Causality: Wetting the powder immediately eliminates the inhalation hazard (H335) and transitions the workflow from high-risk solid-handling to low-risk liquid-handling.

Step 5: Post-Operation Decontamination

  • Action: Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with 70% Ethanol.

  • Validation: A visual inspection under ambient light should reveal absolutely no white residue on the black balance pan or surrounding foil.

Workflow Visualization

The logical progression of handling this compound—from dry powder to safe, dissolved intermediate—is mapped below.

Workflow N1 1. Fume Hood Prep Verify >100 FPM N2 2. Static Neutralization Ionizer Application N1->N2 Face velocity confirmed N3 3. Solid Weighing Transfer via Spatula N2->N3 Static eliminated N4 4. In-Situ Dissolution Add DMF/DCM N3->N4 Powder secured N5 5. Peptide Coupling Add Amine & HATU N4->N5 Aerosol risk mitigated N6 6. Waste Segregation Dispose as Organic N5->N6 Reaction complete

Workflow for safe handling and coupling of (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Spill Response & Disposal Protocols

Even with perfect technique, accidental spills can occur. Because of the compound's physical properties, never dry-sweep a spill , as this will immediately aerosolize the irritant[2].

  • Minor Spill Response: Don double nitrile gloves. Dampen an absorbent laboratory pad with water or ethanol. Gently place the damp pad over the spilled powder to wet it, then wipe inward to consolidate the material.

  • Waste Disposal: Place all contaminated wipes, weigh boats, and empty reagent bottles into a compatible high-density polyethylene (HDPE) solid waste container. Label the container explicitly as "Hazardous Solid Waste - Organic Acid / Irritant" in accordance with local EPA or institutional EHS guidelines. Liquid waste from the coupling reaction should be segregated into standard halogenated or non-halogenated organic waste carboys, depending on the solvent used (e.g., DCM vs. DMF).

References

  • PubChem. "(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid". National Center for Biotechnology Information. Available at: [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。